molecular formula C10H11BrO2S B3277069 Ethyl 2-(4-bromophenylthio)acetate CAS No. 65251-10-7

Ethyl 2-(4-bromophenylthio)acetate

Cat. No.: B3277069
CAS No.: 65251-10-7
M. Wt: 275.16 g/mol
InChI Key: FLICFIAXFYYALP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenylthio)acetate is a chemical compound classified as a sulfur-containing ester, specifically a β-keto sulfide derivative. Its molecular formula is C10H11BrO2S. Compounds of this class, which integrate both carbonyl and thioether functionalities, are of significant interest in medicinal chemistry as versatile synthetic intermediates and precursors for the development of bioactive molecules . The core structure of this compound, featuring a bromophenylthio moiety, is shared with several biologically active derivatives. Notably, research into structurally related naphthoquinone lawsone derivatives has demonstrated that the p -bromophenylthio group can be a critical pharmacophore. For instance, the compound 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione has been identified as a potent antiplatelet agent, exhibiting IC50 values of 15.03 ± 1.52 μM for TRAP-6-induced platelet aggregation and 5.58 ± 1.01 μM for collagen-induced platelet aggregation, with no observed cytotoxicity . This highlights the potential of the 4-bromophenylthio fragment in the design of novel therapeutic candidates, particularly for cardiovascular research targeting thrombus formation. Furthermore, β-keto sulfides more broadly have been reported to serve as essential building blocks for pharmaceuticals, including intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene . The thioether linkage and ester group in Ethyl 2-(4-bromophenylthio)acetate make it a valuable scaffold for further chemical transformations, such as oxidation to sulfones or reduction, enabling extensive structure-activity relationship studies. This product is intended for research purposes as a chemical reference standard or a synthetic building block in drug discovery and development programs. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLICFIAXFYYALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Emergence of the Aryl Thioacetate Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Aryl Thioacetate Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, the identification of versatile and functionally rich scaffolds is paramount to the design of novel therapeutics. Among these, aryl thioacetate derivatives have garnered considerable attention for their diverse biological activities and strategic utility in drug design. These molecules, characterized by a thioester linkage between an acetyl group and an aryl moiety, serve not only as pivotal intermediates for the synthesis of aryl thiols but also as potent pharmacophores in their own right. Their unique chemical architecture allows for the strategic design of molecules capable of interacting with specific biological targets, leading to a spectrum of therapeutic effects across oncology, inflammation, and infectious diseases.

The thioester bond, while more reactive than its ester counterpart, offers a unique balance of stability and controlled reactivity. This feature is particularly advantageous in the design of prodrugs and targeted enzyme inhibitors. The sulfur atom's polarizability and capacity to engage in various non-covalent interactions, including coordination with metal ions in enzyme active sites, further underscore the therapeutic potential of this class of compounds. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of aryl thioacetate derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Part 1: Synthetic Strategies for Aryl Thioacetate Derivatives

The accessibility of a chemical scaffold is a critical determinant of its utility in medicinal chemistry. Fortunately, a variety of robust and efficient methods for the synthesis of S-aryl thioacetates have been developed, primarily revolving around the cross-coupling of aryl halides or their equivalents with a thioacetate source.

Palladium-Catalyzed Cross-Coupling: A Workhorse Methodology

The palladium-catalyzed coupling of aryl halides (bromides, iodides) or triflates with a thioacetate salt, typically potassium thioacetate (KSAc), stands as one of the most general and efficient methods for forming the C-S bond.[1][2][3]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(dba)₂): Palladium complexes are highly effective at facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (or its equivalent), and reductive elimination. The choice of the palladium source often depends on its stability and ease of handling.

  • Ligand (e.g., Xantphos, CyPF-tBu): The ligand is crucial for stabilizing the palladium center, preventing catalyst decomposition, and promoting the desired reactivity. Bulky, electron-rich phosphine ligands like Xantphos are often employed to enhance the rate of reductive elimination, which is frequently the rate-limiting step in C-S coupling.[2]

  • Thioacetate Source (KSAc): Potassium thioacetate is an inexpensive, stable, and easy-to-handle source of the thioacetate nucleophile, making it an ideal reagent for large-scale synthesis.[2][3]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are required to prevent unwanted side reactions, such as hydrolysis of the thioacetate.[1][3]

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Process ArylHalide Aryl Halide / Triflate (Ar-X) Heating Heat (100-110 °C) ArylHalide->Heating KSAc Potassium Thioacetate (KSAc) KSAc->Heating Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Heating Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Heating Solvent Anhydrous Toluene Solvent->Heating Product S-Aryl Thioacetate (Ar-SAc) Heating->Product Inert Inert Atmosphere (N₂ or Ar) Inert->Heating caption Workflow: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates.

Caption: Workflow: Palladium-Catalyzed Synthesis of S-Aryl Thioacetates.

Copper-Catalyzed Cross-Coupling

As an alternative to palladium, copper-based catalytic systems offer a lower-cost option for the synthesis of S-aryl thioacetates.[2] Copper(I) iodide (CuI) is a commonly used catalyst, often in conjunction with a nitrogen-based ligand like 1,10-phenanthroline.[2][4] These reactions typically tolerate a wide range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents.[2][4]

Other Synthetic Approaches

While transition metal catalysis is dominant, other methods have been explored. These include radical-mediated reactions involving thioacids and photoredox catalysis, which offer alternative pathways for C-S bond formation under mild conditions.[5] Additionally, for specific substrates, traditional nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aryl ring is activated by strong electron-withdrawing groups.

Part 2: Therapeutic Applications and Mechanisms of Action

The true value of aryl thioacetates in medicinal chemistry lies in their diverse biological activities. Their mechanisms often hinge on the thioacetate moiety's ability to act as a prodrug for a reactive thiol or to function directly as a pharmacophore, frequently as a metal-binding group.

Anticancer Activity

Aryl thioacetate derivatives have emerged as promising anticancer agents, primarily through the inhibition of enzymes critical for cancer cell proliferation and survival.[1]

  • Histone Deacetylase (HDAC) Inhibition: One of the most significant applications is in the development of HDAC inhibitors. Aberrant HDAC activity is a hallmark of many cancers, leading to the epigenetic silencing of tumor suppressor genes. Aryl thioacetate derivatives are designed to mimic known HDAC inhibitors, where the thioacetate group can act as a zinc-binding group (ZBG), chelating the Zn²⁺ ion within the enzyme's active site and blocking its catalytic function. This inhibition restores normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

G cluster_normal Normal HDAC Function (in Cancer) cluster_inhibition Inhibition by Aryl Thioacetate HDAC HDAC Enzyme (Overexpressed in Cancer) Gene Tumor Suppressor Genes HDAC->Gene Leads to Chromatin Condensation HDAC->Gene Inhibited Zinc Zn²⁺ Histone Histone Protein Histone->HDAC Deacetylation Acetyl Acetyl Group Transcription Gene Transcription Gene->Transcription Silenced Gene->Transcription Re-activated Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis ArylThio Aryl Thioacetate Derivative ArylThio->HDAC ArylThio->Zinc Thioacetate chelates Zinc caption Mechanism: Aryl Thioacetate as an HDAC Inhibitor.

Caption: Mechanism: Aryl Thioacetate as an HDAC Inhibitor.

  • Modulation of Signaling Pathways: Certain derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and is hyperactivated in many cancers.[1]

  • Anti-Angiogenic Effects: Some complexed aryl thioacetate derivatives have demonstrated anti-tumor effects through anti-angiogenic activity, reducing microvessel density and down-regulating key receptors like VEGFR-2.[6]

Anti-inflammatory Activity

Chronic inflammation is a driving factor in numerous diseases. Aryl thioacetate derivatives have shown potent anti-inflammatory properties by modulating key inflammatory pathways.[1][7][8]

  • NF-κB Pathway Inhibition: A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response. By inhibiting this pathway, these compounds can suppress the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[1]

  • Enzyme Inhibition: Derivatives have been designed as inhibitors of enzymes like Tumor Necrosis Factor-α Converting Enzyme (TACE), which is responsible for releasing the pro-inflammatory cytokine TNF-α.[1]

Other Therapeutic Areas

The versatility of the aryl thioacetate scaffold has led to its exploration in other areas:

  • Antiviral Agents: Arylazolyl(azinyl)thioacetanilide derivatives have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[9][10]

  • Prodrugs: The thioester bond can be designed for enzymatic or chemical cleavage in vivo, releasing a pharmacologically active thiol. This strategy is used to improve the stability, solubility, or pharmacokinetic profile of a parent drug.[11][12][13] For example, S-acyl-2-thioethyl aryl phosphotriester derivatives have been developed as mononucleotide prodrugs for anti-HIV therapy.[11]

  • Enzyme Inhibition: Beyond cancer and inflammation, these derivatives have been developed as inhibitors for various enzymes, including aldose reductase, which is implicated in diabetic complications.

Summary of Biological Activity

The following table summarizes the inhibitory activity of selected aryl thioacetate-related compounds against various enzymatic targets, demonstrating the broad applicability of this scaffold.

Compound ClassTarget Enzyme/AssayIC₅₀ (nM)Reference
Thiol-containing aryl sulfonamideTACE4.1[14]
Thiol-containing aryl sulfoneTACE1.8
2-thiopyrimidin-4-one derivativeAldose Reductase2000 - 14500
Thiol-based HDAC6 inhibitorHDAC673[1]
ImidazopyridinylthioacetanilideHIV-1 Reverse Transcriptase210[9]

Part 3: Experimental Protocols

To ensure the practical applicability of this guide, this section provides detailed, self-validating methodologies for key experiments in the development of aryl thioacetate derivatives.

Synthesis of an S-Aryl Thioacetate via Palladium-Catalyzed Coupling

This protocol describes a general and efficient method for the preparation of S-aryl thioacetates.[1][3]

Materials:

  • Aryl bromide or triflate (1.0 mmol, 1.0 equiv)

  • Potassium thioacetate (KSAc) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Ligand (e.g., Xantphos) (0.04 mmol, 4 mol%)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware, oven-dried

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), potassium thioacetate (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

  • Inerting (Self-Validation Step): Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This step is critical to prevent oxidation of the catalyst and ligand, ensuring reproducibility. A color change in the catalyst upon exposure to air would indicate failure of this step.

  • Reaction: Add anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring (Self-Validation Step): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 4-6 hours until the starting aryl halide is consumed (typically 12-24 hours). A co-spotted TLC plate with the starting material provides a clear visual endpoint for the reaction.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired S-aryl thioacetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Test aryl thioacetate compounds, dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls (Self-Validation Step): Include multiple control wells:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This control validates that the vehicle itself is not cytotoxic.

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells). This is used for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

Caption: Workflow: MTT Assay for Cytotoxicity Evaluation.

Conclusion and Future Perspectives

Aryl thioacetate derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry. Their synthetic accessibility, coupled with their unique ability to function as both stable pharmacophores and tunable prodrug moieties, ensures their continued relevance in drug discovery. The success of these compounds as HDAC inhibitors highlights a key design principle: the strategic use of the thioacetate as a zinc-binding group. Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new enzymatic targets, and developing more sophisticated prodrug strategies that allow for targeted drug release in specific tissues or cellular compartments. As our understanding of disease biology deepens, the rational design of novel aryl thioacetate derivatives will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. ResearchGate. [Link]

  • Harnessing radical mediated reactions of thioacids for organic synthesis. RSC Publishing. [Link]

  • A novel anti-tumor agent, Ln(III) 2-thioacetate benzothiazole induces anti-angiogenic effect and cell death in cancer cell lines. PubMed. [Link]

  • Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc. ACS Publications. [Link]

  • Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate. Academia.edu. [Link]

  • Palladium-catalyzed carbonylation of thioacetates and aryl iodides for the synthesis of S-aryl thioesters. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PMC. [Link]

  • S-Acyl-2-thioethyl aryl phosphotriester derivatives as mononucleotide prodrugs. PubMed. [Link]

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]

  • A Convenient Synthesis of Thioacetates and Thiobenzoates Using Silica-Gel Supported Potassium Thioacetate. ResearchGate. [Link]

  • Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3. MDPI. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. [Link]

  • Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. PMC. [Link]

  • Preparation of 5-aryl-3-alkylthio-1,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. ResearchGate. [Link]

  • Arylazolyl(azinyl)thioacetanilides. Part 10: design, synthesis and biological evaluation of novel substituted imidazopyridinylthioacetanilides as potent HIV-1 inhibitors. PubMed. [Link]

  • Preparation of 5-aryl-3-alkylthio-l,2,4-triazoles and corresponding sulfones with antiinflammatory-analgesic activity. PubMed. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]

  • Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides. PubMed. [Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Publishing. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. [Link]

  • 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-Inflammatory Agents. MDPI. [Link]

  • Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Publications. [Link]

  • Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PMC. [Link]

  • Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. ScienceDirect. [Link]

  • Article. ResearchGate. [Link]

  • Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents. PubMed. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. MDPI. [Link]

  • Copper-catalyzed reaction of aryl iodides with potassium thioacetate (1). a. ResearchGate. [Link]

  • Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro. AVESİS. [Link]

  • Synthesis, Reactivity And Applications Of Aryl Azothiazoles Derivative.. ResearchGate. [Link]

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Sources

Comparative Technical Analysis: Ethyl 2-(4-bromophenylthio)acetate vs. Ethyl 2-(4-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between Ethyl 2-(4-bromophenylthio)acetate (Molecule A) and Ethyl 2-(4-bromophenyl)acetate (Molecule B). While superficially similar, the substitution of a methylene bridge (–CH₂–) with a thioether linkage (–S–) introduces profound changes in electronic distribution, metabolic stability, and synthetic utility.

For the drug development professional, the distinction is critical: Molecule B is a classical building block for biaryl NSAIDs via cross-coupling, whereas Molecule A represents a "3-thia" fatty acid mimetic, often utilized to modulate lipid metabolism by blocking mitochondrial


-oxidation.

Structural & Electronic Profiling

The core difference lies in the bridge connecting the 4-bromophenyl ring to the ethyl acetate tail. This modification alters the molecular geometry and the acidity of the


-protons.
Physicochemical Comparison
FeatureEthyl 2-(4-bromophenylthio)acetate (Thioether)Ethyl 2-(4-bromophenyl)acetate (Carbon)
Linker Thioether (–S–)Methylene (–CH₂–)
Bond Angle C–S–C angle is ~90–100° (compressed)C–C–C angle is ~109.5° (tetrahedral)
Electronic Effect Sulfur is a soft nucleophile; lone pairs allow oxidation to sulfoxide/sulfone.Methylene is chemically inert under physiological pH.

-Proton Acidity
Higher. The polarizability of sulfur and orbital expansion stabilizes the

-carbanion, facilitating alkylation.
Lower. Standard ester enolate acidity (pKa ~24-25).
Metabolic Stability Oxidative Liability. Susceptible to S-oxidation.Hydrolytic Liability. Ester hydrolysis is the primary path.
The "3-Thia" Effect in Medicinal Chemistry

The introduction of sulfur at the


-position relative to the carbonyl (the 3-position in the chain) creates a "3-thia fatty acid" motif.[1] Unlike the carbon analog, the sulfur atom prevents the formation of the 

-

double bond required for mitochondrial

-oxidation. Consequently, the thio-variant is not used as fuel but instead acts as a persistent ligand for nuclear receptors like PPAR

(Peroxisome Proliferator-Activated Receptor alpha), driving lipid catabolism [1, 3].

Synthetic Protocols

The synthesis of these two molecules requires orthogonal approaches: Nucleophilic Substitution for the thioether and Acid-Catalyzed Esterification for the carbon analog.

Protocol A: Thioether Synthesis (S-Alkylation)

Target: Ethyl 2-(4-bromophenylthio)acetate

Principle: This reaction relies on the high nucleophilicity of the thiolate anion displacing a halide from ethyl bromoacetate.

Reagents:

  • 4-Bromothiophenol (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)[2]
    
  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-bromothiophenol in anhydrous acetone. Add

    
     and stir at room temperature (RT) for 15 minutes to generate the thiolate anion. Note: Thiolates are prone to oxidation; maintain an inert atmosphere (
    
    
    
    ) if possible.
  • Addition: Add ethyl bromoacetate dropwise via a syringe pump or addition funnel to control the exotherm.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The thiol spot will disappear, and a less polar product spot will appear.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water and brine.[2] Dry over

    
    .[2][3]
    
  • Purification: If necessary, purify via flash column chromatography on silica gel.

Protocol B: Carbon Analog Synthesis (Fischer Esterification)

Target: Ethyl 2-(4-bromophenyl)acetate

Principle: Acid-catalyzed condensation of a carboxylic acid and an alcohol.[4] Equilibrium is driven by the removal of water or excess alcohol.

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv)

  • Ethanol (Excess, as solvent)

  • Sulfuric Acid (

    
    , catalytic, 0.1 equiv)
    

Step-by-Step Methodology:

  • Setup: Dissolve 4-bromophenylacetic acid in absolute ethanol (20 volumes).

  • Catalysis: Add concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux (

    
    C) for 6–12 hours.
    
  • Equilibrium Shift: For higher yields, use a Dean-Stark trap (with benzene/toluene cosolvent) to remove water azeotropically, though simple reflux in excess ethanol often suffices for >90% yield [2].

  • Workup: Concentrate ethanol under reduced pressure. Neutralize the residue with saturated

    
     (careful: gas evolution). Extract with Ethyl Acetate.[2]
    
  • Purification: Distillation or recrystallization (if solid).

Synthesis Workflow Visualization

SynthesisComparison cluster_0 Protocol A: Thioether Linkage cluster_1 Protocol B: Carbon Linkage S_Start 4-Bromothiophenol (Nucleophile) S_Cond K2CO3 / Acetone Reflux 4h S_Start->S_Cond S_Reagent Ethyl Bromoacetate (Electrophile) S_Reagent->S_Cond S_Prod Ethyl 2-(4-bromophenylthio)acetate S_Cond->S_Prod SN2 Substitution C_Start 4-Bromophenylacetic Acid C_Cond H2SO4 (cat.) Reflux 12h C_Start->C_Cond C_Reagent Ethanol (Excess) C_Reagent->C_Cond C_Prod Ethyl 2-(4-bromophenyl)acetate C_Cond->C_Prod Fischer Esterification

Figure 1: Comparative synthetic pathways showing the divergence in reaction mechanism (SN2 vs. Acyl Substitution).

Reactivity & Metabolic Fate

Understanding the fate of these molecules in a biological system is paramount for lead optimization.

The Metabolic Blockade (Thio-Variant)

In Molecule B (Carbon), the alkyl chain is subject to mitochondrial


-oxidation. The enzyme acyl-CoA dehydrogenase introduces a double bond between the 

and

carbons.
  • Fate of B: Rapid degradation into shorter chain phenyl-derivatives and eventual excretion as glycine conjugates.

In Molecule A (Thio), the sulfur atom resides at the 3-position (


-position).
  • Fate of A: The sulfur atom cannot form a double bond. The

    
    -oxidation spiral is blocked. The molecule accumulates (or is slowly metabolized via 
    
    
    
    -oxidation), often triggering peroxisome proliferation [3]. This makes Molecule A a potent tool for studying lipid signaling but a potential toxicity risk if not managed.
Chemical Oxidation

The thioether in Molecule A is susceptible to oxidation by cytochrome P450s or FMOs (Flavin-containing monooxygenases).

  • Stage 1: Sulfoxide (Chiral center creation).

  • Stage 2: Sulfone (Highly polar, easily excreted).

Metabolic Pathway Visualization

MetabolicFate cluster_carbon Molecule B (Carbon Linker) cluster_thio Molecule A (Thioether Linker) B_Input Ethyl 2-(4-bromophenyl)acetate B_Step1 Hydrolysis to Acid B_Input->B_Step1 B_Step2 Acyl-CoA Formation B_Step1->B_Step2 B_Step3 Mitochondrial Beta-Oxidation (Dehydrogenation) B_Step2->B_Step3 B_End Chain Shortening / Degradation B_Step3->B_End A_Input Ethyl 2-(4-bromophenylthio)acetate A_Step1 Hydrolysis to Acid A_Input->A_Step1 A_Step2 Acyl-CoA Formation A_Step1->A_Step2 A_Block BLOCKAGE: Cannot form C=C bond at Beta-position A_Step2->A_Block A_Alt Alternative Fate: S-Oxidation (Sulfoxide/Sulfone) or PPAR Activation A_Block->A_Alt Diversion

Figure 2: Metabolic divergence. The sulfur atom in Molecule A acts as a metabolic roadblock, preventing standard fatty acid degradation.

Applications in Drug Discovery[5][6]

Molecule A: The Lipid Modulator

Researchers utilize the thio-variant primarily when metabolic stability of the linker is required.

  • PPAR Agonism: Analogues of thioacetic acids are known PPAR

    
     and PPAR
    
    
    
    agonists. The 4-bromo group allows for the subsequent attachment of lipophilic tails via Suzuki coupling to optimize the binding in the PPAR ligand-binding pocket.
  • Antioxidant Conjugates: The sulfur atom can act as a radical scavenger, and derivatives are explored for cytoprotective properties [4].[5]

Molecule B: The NSAID Scaffold

The carbon variant is a quintessential intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

  • Biaryl Synthesis: The 4-bromo handle is reacted with phenylboronic acids to create biphenylacetic acid derivatives (e.g., Felbinac, Fenbufen).

  • Green Chemistry Benchmarking: Due to its stability and crystalline nature, Molecule B is often used as a standard substrate to test new "Green" Suzuki coupling protocols in aqueous media [5].

References

  • Alkylthioacetic acids (3-thia fatty acids) as non-beta-oxidizable fatty acid analogues. Source: PubMed / NIH Context: Establishes the mechanism of sulfur blocking beta-oxidation. URL:[Link]

  • Ethyl 4-bromophenylacetate Synthesis & Properties. Source: ChemicalBook / NIST Context:[6] confirm synthesis via sulfuric acid catalyzed esterification. URL:[Link]

  • Metabolic activation of carboxylic acids. Source: ResearchGate Context: Discusses the formation of acyl-CoA thioesters and the metabolic fate of carboxylic acid drugs. URL:[Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers. Source: MDPI Molecules Context: Demonstrates the use of methylene-thioether linkers in antioxidant drug design. URL:[Link]

Sources

Advanced Thioether Building Blocks in Heterocyclic Synthesis: A Comprehensive Guide to Cross-Coupling and Cyclization Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic construction of complex N- and S-heterocycles requires functional handles that are both robust under diverse reaction conditions and highly reactive when specifically triggered. Thioethers (sulfides) and thioesters fulfill this dual mandate perfectly. Unlike highly polarized carbon-halogen bonds, the C–S bond is relatively inert, allowing it to be carried orthogonally through multi-step syntheses. However, through the application of thiophilic transition metals (e.g., Copper, Palladium, Nickel) or controlled oxidation, the C–S bond can be activated to forge new C–C or C–Heteroatom bonds.

This technical guide explores the causality, mechanistic pathways, and self-validating experimental protocols for two premier thioether-driven methodologies: the Liebeskind-Srogl cross-coupling and the Pummerer-type cyclization .

The Liebeskind-Srogl Cross-Coupling: Dual-Metal Activation

The1[1] is a highly discriminating cross-coupling method that forms new carbon-carbon bonds from thioethers or thioesters and boronic acids. Invented by Jiri Srogl and Lanny S. Liebeskind, the reaction traditionally utilizes a Palladium catalyst alongside a stoichiometric Copper(I) cofactor, such as copper(I) thiophene-2-carboxylate (CuTC)[2].

Mechanistic Causality: Why Copper?

The fundamental challenge of using sulfur in Palladium catalysis is catalyst poisoning; sulfur strongly coordinates to Pd, halting the catalytic cycle. The Liebeskind-Srogl coupling elegantly circumvents this through a dual-metal system. The Cu(I) cofactor acts as a thiophilic "sponge." Upon oxidative addition of the C–S bond to Pd(0), the Cu(I) coordinates to the extruded thiolate. This polarization facilitates the transmetalation of the boronic acid to the Palladium center while simultaneously sequestering the sulfur byproduct, preventing Pd deactivation[3].

Divergent Pathways: Acyl vs. Decarbonylative Coupling

Recent advancements have expanded the Liebeskind-Srogl coupling beyond traditional ketone synthesis. By utilizing Palladium N-heterocyclic carbene (Pd-NHC) complexes and tuning the copper source (e.g., Cu(OTf)₂), researchers can control the reaction pathway. The strong σ-donating properties of NHC ligands facilitate the oxidative addition of the C(acyl)–S bond. Depending on the exact conditions, the intermediate can either undergo direct transmetalation to form a functionalized ketone (acyl pathway) or undergo CO extrusion prior to reductive elimination to form a biaryl scaffold (decarbonylative pathway)[3].

Reductive Alkylation

Moving away from precious metals, Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy. This approach allows4[4] in the presence of a zinc reducing agent, bypassing the need for pre-formed, moisture-sensitive organometallic reagents.

G A Thioester/Thioether Electrophile B Oxidative Addition [Pd(0) to Pd(II)] A->B Catalyst C Cu-Thiolate Complexation B->C Cu(I) Cofactor D Transmetalation (Boronic Acid) C->D R-B(OH)2 E Reductive Elimination [Pd(II) to Pd(0)] D->E E->B Catalyst Regeneration F Heterocyclic Product E->F

Liebeskind-Srogl catalytic cycle showing Pd/Cu dual activation.

Pummerer-Type Cyclizations for Complex N-Heterocycles

While transition-metal catalysis exploits the C–S bond via oxidative addition, the 5[5] leverages the oxidation state of sulfur to drive carbon-carbon and carbon-heteroatom bond formation.

Mechanism of Thionium Ion Generation

The classical Pummerer reaction begins with the oxidation of a thioether to a sulfoxide. Treatment with an activating agent—typically acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA)—results in O-acylation of the sulfoxide. This creates a highly unstable intermediate that undergoes elimination of the carboxylate leaving group, generating a highly electrophilic thionium ion [5].

Connective Cyclization in Alkaloid Synthesis

In heterocyclic synthesis, this thionium ion acts as a powerful electrophile for intramolecular trapping. For example, the 6[6] containing tethered aromatic nucleophiles initiates a connective Pummerer-type cyclization. The resulting thionium ion is rapidly attacked by the tethered arene, forming fused N-heterocycles. This precise causality—activation, elimination, and intramolecular trapping—has been successfully utilized in the total synthesis of indoloquinoline natural products like neocryptolepine[6].

Pummerer S1 Alkyl/Aryl Sulfoxide S2 O-Acylation (Ac2O or TFAA) S1->S2 Activation S3 Elimination (Acyloxy leaving group) S2->S3 Base/Heat S4 Thionium Ion Intermediate S3->S4 -AcOH S5 Intramolecular Nucleophilic Attack S4->S5 Tethered Arene S6 Fused N/S-Heterocycle S5->S6 Rearomatization

Pummerer-type cyclization pathway via thionium ion intermediate.

Sustainable Synthesis of Thioether Precursors

A historical bottleneck in thioether chemistry has been the reliance on foul-smelling, easily oxidized, and highly toxic low-molecular-weight thiols. Recent methodologies have revolutionized the installation of the thioether building block. For instance, 7[7] to facilitate the direct coupling of aldehydes or carboxylic acids with thiols under metal-free conditions. This enables the late-stage functionalization of complex bioactive molecules (e.g., indomethacin) into thioether precursors with high functional group tolerance[7].

Quantitative Performance Matrix

The following table summarizes the comparative efficiency of various thioether-driven synthetic strategies:

Reaction TypeCatalyst / Activator SystemElectrophileNucleophileTypical YieldKey Advantage
Acyl Liebeskind-Srogl Pd-NHC / Cu(OTf)₂ThioesterBoronic Acid70–95%Mild, baseless conditions; preserves sensitive functional groups.
Decarbonylative L-S Pd-NHC / Cu(OTf)₂ThioesterBoronic Acid60–85%Direct access to biaryls without CO insertion.
Reductive Alkylation NiBr₂ / dppf / ZnHeteroaryl ThioetherAlkyl Bromide65–90%Avoids highly reactive, moisture-sensitive organometallics.
Pummerer Cyclization TFAA / Lewis AcidSulfoxideTethered Arene50–88%Rapid, metal-free construction of complex fused N-heterocycles.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify mechanistic progression.

Protocol A: Divergent Pd-NHC Catalyzed Liebeskind-Srogl Coupling

Objective: Synthesis of functionalized biaryls via decarbonylative cross-coupling.

  • Preparation (Anaerobic): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the thioester (1.0 equiv, 0.5 mmol), arylboronic acid (3.0 equiv, 1.5 mmol), K₃PO₄ (2.0 equiv, 1.0 mmol), [Pd(IPr)(μ-Cl)Cl]₂ (2.5 mol%), and Cu(OTf)₂ (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add anhydrous THF (2.0 mL, 0.25 M) to the mixture.

  • Reaction Initiation & Validation: Seal the tube and heat to 50 °C.

    • In-Process Control: The initial suspension will appear blue/green due to the Cu(II) salt. Within 30 minutes, the solution should transition to a dark brown/black homogeneous mixture, indicating the successful reduction of Pd and active transmetalation via the Cu-thiolate complex.

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active thioester spot validates the reaction end-point.

  • Workup & Copper Sequestration: Cool to room temperature. Quench the reaction with a saturated aqueous solution of EDTA (5 mL) and stir vigorously for 15 minutes.

    • Causality: EDTA chelates the stoichiometric copper. Failure to strip the copper will result in severe paramagnetic line broadening during subsequent ¹H-NMR analysis, rendering structural verification impossible.

  • Extraction: Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Connective Pummerer Cyclization for N-Heterocycles

Objective: Intramolecular cyclization of a tethered sulfoxide to form an indoloquinoline core.

  • Precursor Activation: Dissolve the starting aryl methyl sulfoxide (1.0 equiv, 0.3 mmol) in anhydrous dichloromethane (DCM, 3.0 mL) under an argon atmosphere at 0 °C.

  • Thionium Ion Generation: Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 equiv, 0.45 mmol).

    • In-Process Control: The addition of TFAA should trigger an immediate, mild exotherm and a distinct color shift from pale yellow to deep orange/red. This chromic shift is the visual validation of the highly conjugated, electrophilic thionium ion intermediate forming in situ.

  • Cyclization: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 equiv) to accelerate the intramolecular attack by the tethered aromatic ring. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Neutralization: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases.

    • Causality: The Pummerer reaction generates trifluoroacetic acid as a byproduct. Immediate neutralization is critical; prolonged exposure to strongly acidic conditions will degrade the newly formed, electron-rich N-heterocycle.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 5 mL), dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

1.1, wikipedia.org 2. 2, synarchive.com 3.3, nih.gov 4.4, acs.org 5.5, wikipedia.org 6.6, nih.gov 7. 7, royalsocietypublishing.org

Sources

Technical Monograph: Ethyl 2-(4-bromophenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 15115-76-1 Document Type: Technical Monograph & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Summary

Ethyl 2-(4-bromophenylthio)acetate (CAS 15115-76-1) is a specialized organosulfur intermediate used primarily as a lipophilic scaffold in the synthesis of metabolic modulators and anti-inflammatory agents. Structurally, it functions as a "linker" molecule, connecting a halogenated aryl tail (4-bromophenyl) to a polar head group (ethyl acetate) via a flexible thioether bridge.

Its primary utility lies in Fragment-Based Drug Design (FBDD) , where it serves as a precursor to (4-bromophenylthio)acetic acid , a pharmacophore found in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., PPAR


 modulators similar to GW501516) and specific aldose reductase inhibitors.

Chemical Identity & Physicochemical Data

PropertySpecification
CAS Number 15115-76-1
IUPAC Name Ethyl 2-[(4-bromophenyl)sulfanyl]acetate
Molecular Formula

Molecular Weight 275.16 g/mol
SMILES CCOC(=O)CSC1=CC=C(Br)C=C1
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, Acetone, DMSO; Insoluble in Water
Key Functional Groups Aryl Bromide (Suzuki coupling handle), Thioether (flexible linker), Ester (hydrolyzable head)

Synthesis Protocol

The synthesis of Ethyl 2-(4-bromophenylthio)acetate is a classic nucleophilic substitution (


) where the sulfur nucleophile displaces a halide from an 

-haloester.
Reaction Scheme


Detailed Methodology

Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood due to the stench of thiols.

Reagents:

  • 4-Bromothiophenol (CAS 106-53-6): 1.89 g (10 mmol)

  • Ethyl bromoacetate (CAS 105-36-2): 1.67 g (10 mmol) [Alternative: Ethyl chloroacetate]

  • Potassium Carbonate (

    
    ): 2.76 g (20 mmol, anhydrous)
    
  • Solvent: Acetone (50 mL, anhydrous) or DMF (for faster kinetics)

Step-by-Step Workflow:

  • Activation: In a 100 mL round-bottom flask, dissolve 4-bromothiophenol in acetone. Add anhydrous

    
    .[1] Stir at room temperature for 15 minutes to generate the thiolate anion (
    
    
    
    ).
  • Alkylation: Add ethyl bromoacetate dropwise over 10 minutes. The reaction is exothermic; cooling may be required if scaling up.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The thiol spot should disappear.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromothiophenol Base Add Base: K2CO3 / Acetone Start->Base Deprotonation Alkylation Alkylation: Add Ethyl Bromoacetate Base->Alkylation Thiolate Formation Reflux Reflux: 2-4 Hours @ 56°C Alkylation->Reflux SN2 Reaction Workup Work-up: Filter & Extract Reflux->Workup Completion (TLC) Product Product: Ethyl 2-(4-bromophenylthio)acetate Workup->Product Isolation

Caption: Step-by-step synthetic pathway for the S-alkylation of 4-bromothiophenol.

Therapeutic & Synthetic Utility

This compound is not merely an end-product but a versatile "Lego block" in medicinal chemistry. It provides three distinct handles for diversification:

  • The Aryl Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of biaryl systems common in kinase inhibitors.

  • The Ester Tail: Can be hydrolyzed to the acid (for PPAR binding) or converted to hydrazides to form heterocycles (thiazolidinones).

  • The Thioether Bridge: Provides metabolic stability compared to ethers and influences lipophilicity (

    
    ).
    
Key Application: PPAR Agonist Scaffold

The (4-bromophenylthio)acetic acid motif is a simplified analog of the "tail" found in GW501516 (Cardarine). Researchers use this scaffold to synthesize novel PPAR


 agonists for treating dyslipidemia and metabolic syndrome.
Downstream Transformations

Downstream Core Ethyl 2-(4-bromophenylthio)acetate (CAS 15115-76-1) Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Cyclization Hydrazine + Cyclization Core->Cyclization Acid Acid Derivative (PPAR Pharmacophore) Hydrolysis->Acid Biaryl Biaryl Thioesters (Kinase Inhibitors) Suzuki->Biaryl Heterocycle Thiazolidinones (Anti-inflammatory) Cyclization->Heterocycle

Caption: Divergent synthesis pathways utilizing CAS 15115-76-1 as a core scaffold.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures should be verified:

  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       1.25 (t, 3H): Methyl group of the ethyl ester.
      
    • 
       3.60 (s, 2H): Methylene protons (
      
      
      
      ). Diagnostic peak.
    • 
       4.18 (q, 2H): Methylene protons of the ethyl ester.
      
    • 
       7.20–7.45 (m, 4H): Para-substituted aromatic system (AA'BB' pattern).
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 274/276 (1:1 ratio due to 
      
      
      
      isotopes).
    • Fragment 187/189: Loss of ethyl acetate group (

      
      ).
      

References

  • PubChem. (n.d.). 4-Bromothiophenol (Source Material). National Library of Medicine. Retrieved from [Link]

Sources

Comprehensive Technical Guide: 4-Bromothiophenol Alkylation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the alkylation of 4-bromothiophenol (4-BTP), a critical organosulfur building block in medicinal chemistry and materials science. Unlike aliphatic thiols, 4-BTP possesses a unique acidity profile (


) due to the electron-withdrawing nature of the aromatic ring and the bromine substituent. This guide provides validated protocols for S-alkylation, mechanistic insights into chemoselectivity, and downstream applications in drug discovery, specifically for synthesizing thioether-based bioisosteres and precursors for Suzuki-Miyaura cross-coupling.

Chemical Fundamentals & Reactivity Profile

The Thiolate Nucleophile

The core reactivity of 4-bromothiophenol lies in the generation of the 4-bromothiophenolate anion. The bromine atom at the para position exerts an inductive electron-withdrawing effect (-I), stabilizing the negative charge on the sulfur atom more effectively than in unsubstituted thiophenol.

  • Acidity: The

    
     of 4-bromothiophenol is approximately 5.9–6.2, significantly lower than alkyl thiols (
    
    
    
    ).
  • Implication: Strong bases (e.g., NaH, BuLi) are often unnecessary. Mild bases (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) are sufficient to deprotonate the thiol quantitatively in polar aprotic solvents, minimizing side reactions like elimination in the alkyl electrophile.
Chemoselectivity & Competing Pathways

The primary challenge in 4-BTP alkylation is preventing oxidative dimerization to bis(4-bromophenyl) disulfide. This reaction is accelerated by trace metals and basic conditions in the presence of oxygen.

DOT Diagram: Reaction Pathways & Selectivity

ReactionPathways Start 4-Bromothiophenol (Ar-SH) Base Base Deprotonation (K2CO3/NaH) Start->Base -H⁺ Thiolate Thiolate Anion (Ar-S⁻) Base->Thiolate Prod_Alk S-Alkylation Product (Ar-S-R) (Target) Thiolate->Prod_Alk + R-X (SN2) Prod_Disulf Disulfide Dimer (Ar-S-S-Ar) (Oxidative Impurity) Thiolate->Prod_Disulf + O2 / [Ox] Prod_Sulfonium Sulfonium Salt (Ar-S⁺(R)2) (Over-alkylation) Prod_Alk->Prod_Sulfonium + Excess R-X

Figure 1: Mechanistic pathways for 4-bromothiophenol. The green path represents the target


 alkylation. Red paths indicate oxidative dimerization or over-alkylation.

Validated Synthetic Protocols

Method A: The "Robust" Standard (Inorganic Base)

This method is preferred for primary and secondary alkyl halides. It avoids the use of pyrophoric bases and minimizes disulfide formation through the "heterogeneous base" effect.

  • Reagents: 4-Bromothiophenol (1.0 equiv), Alkyl Halide (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetone (reflux) or DMF (

    
     to 
    
    
    
    ).
  • Mechanism:

    
     Substitution.
    

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-bromothiophenol and anhydrous acetone (0.2 M concentration).

  • Deprotonation: Add powdered anhydrous

    
    . The suspension may turn slightly yellow (thiolate formation). Stir for 15 minutes at Room Temperature (RT).
    
  • Addition: Add the alkyl halide (R-X) dropwise. Note: If R-X is a volatile iodide (e.g., MeI), use a reflux condenser with a cooling trap.

  • Reaction: Heat to reflux (approx.[1]

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: Hexanes/EtOAc 9:1).
    
    • Self-Validating Cue: The disappearance of the thiol spot and the emergence of a less polar sulfide spot.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and Brine. Dry over

    
    .
    
Method B: Phase Transfer Catalysis (Green/Scale-Up)

Ideal for industrial scale-up or when anhydrous conditions are difficult to maintain.

  • Reagents: 4-Bromothiophenol, Alkyl Halide, Toluene, 50% NaOH (aq), TBAB ( Tetrabutylammonium bromide, 5 mol%).

  • Mechanism: Interfacial ion-pairing. The

    
     ion pair is lipophilic and reacts rapidly in the organic phase.
    

Protocol:

  • Dissolve 4-bromothiophenol and Alkyl Halide in Toluene.

  • Add TBAB catalyst.

  • Add 50% NaOH solution slowly with vigorous stirring.

  • Self-Validating Cue: The reaction is often exothermic; monitor internal temperature. Conversion is usually complete within 1 hour due to the high nucleophilicity of the "naked" thiolate in the organic phase.

Data & Characterization

The following table summarizes expected yields and physical properties for common 4-bromothiophenol alkylation products.

Alkyl Group (R)Reagent (R-X)MethodYield (%)Physical State1H NMR Diagnostic Signal (

, ppm)
Methyl MeI / DMSA92-96White Solid / Oil2.48 (s, 3H, -SMe)
Ethyl EtBrA88-94Colorless Oil2.92 (q, 2H, -SCH2-)
Isopropyl iPr-BrA (DMF)80-85Oil3.35 (m, 1H, -SCH-)
Benzyl BnBrB95-98White Solid4.10 (s, 2H, -SCH2Ph)
Allyl Allyl BromideA85-90Oil3.55 (d, 2H), 5.1-5.9 (m, alkene)

Table 1: Comparative yields and characterization data for S-alkylated derivatives.

Applications in Drug Discovery[1][2][3]

Bioisosteres and Linkers

The resulting 4-bromophenyl alkyl sulfides serve as versatile intermediates. The sulfur atom acts as a metabolic handle (oxidizable to sulfoxide/sulfone), while the bromine atom allows for late-stage diversification via palladium-catalyzed couplings.

  • Suzuki-Miyaura Coupling: The alkylated product (Ar-Br) reacts with aryl boronic acids to form biaryl thioethers, common scaffolds in anti-inflammatory drugs.

  • PROTAC Linkers: Long-chain alkyl bromides can be reacted with 4-BTP to create "linker" motifs that connect an E3 ligase ligand to a target protein ligand.

DOT Diagram: Drug Discovery Workflow

DrugDiscovery Scaffold 4-Bromophenyl Alkyl Sulfide Path1 Oxidation (mCPBA / H2O2) Scaffold->Path1 Path2 Pd-Catalysis (Suzuki / Buchwald) Scaffold->Path2 Result1 Sulfoxides/Sulfones (Metabolic Stability) Path1->Result1 Tunable Polarity Result2 Biaryl Thioethers (Library Generation) Path2->Result2 Scaffold Hopping

Figure 2: Strategic utility of alkylated products in medicinal chemistry campaigns.

Safety & Handling (The "Self-Validating" Safety System)

Working with 4-bromothiophenol requires strict adherence to safety protocols due to its toxicity and stench.

  • Odor Control: All reactions must be performed in a functioning fume hood. Glassware should be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiols to non-volatile sulfonates.

  • Toxicity: 4-BTP is toxic if swallowed (LD50 oral rat ~200-300 mg/kg range inferred from analogs) and corrosive.

  • Quenching: Never dispose of unreacted thiol directly. Treat waste streams with dilute bleach or

    
     before disposal.
    

References

  • Sigma-Aldrich. 4-Bromothiophenol Safety Data Sheet (SDS). Available at:

  • Organic Syntheses. Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Org.[2] Synth. 2005, 82, 112. Available at: [Link]

  • PubChem. 4-Bromobenzenethiol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo. Alkylation Reactions: Process Development & Technology. Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-(4-bromophenylthio)acetate from 4-bromothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: Ethyl 2-(4-bromophenylthio)acetate CAS Registry Number: 65251-10-7 Molecular Formula:


Molecular Weight:  275.16  g/mol 

Executive Summary

This application note details the optimized synthesis of Ethyl 2-(4-bromophenylthio)acetate , a critical intermediate in medicinal chemistry. This compound serves as a pharmacophore scaffold for the synthesis of thiazolidinones, benzothiazoles, and other sulfur-containing heterocycles often explored for anti-inflammatory and antimicrobial properties.

The protocol utilizes a Williamson-type S-alkylation of 4-bromothiophenol with ethyl bromoacetate. Two methods are presented:

  • Method A (Standard): Potassium Carbonate (

    
    ) in Acetone. Recommended for scalability, safety, and operational simplicity.
    
  • Method B (High-Throughput): Sodium Hydride (

    
    ) in DMF. Recommended for small-scale, rapid library synthesis where reaction speed is prioritized over ease of workup.
    

Reaction Mechanism & Strategic Rationale

Mechanistic Pathway

The synthesis proceeds via a classic


 nucleophilic substitution. The reaction is driven by the high nucleophilicity of the thiolate anion (a soft nucleophile) attacking the electrophilic 

-carbon of the ethyl bromoacetate.
  • Deprotonation: The base removes the thiol proton (

    
    ), generating the highly nucleophilic thiolate anion (
    
    
    
    ).
  • Nucleophilic Attack: The thiolate attacks the methylene carbon of ethyl bromoacetate.

  • Leaving Group Departure: Bromide is displaced, forming the thioether linkage.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and transition states.

ReactionMechanism Reactants 4-Bromothiophenol + Base Intermediate Thiolate Anion (ArS⁻) Reactants->Intermediate Deprotonation (-H⁺) TS Transition State [ArS---CH₂---Br]‡ Intermediate->TS + Electrophile (SN2 Attack) Electrophile Ethyl Bromoacetate Product Ethyl 2-(4-bromophenylthio)acetate TS->Product -Br⁻ (Substitution)

Figure 1: Mechanistic pathway of S-alkylation via SN2 substitution.

Reagent Selection Strategy
ComponentChoiceRationale
Substrate 4-BromothiophenolThe para-bromo group deactivates the ring slightly but does not significantly hamper thiolate nucleophilicity.
Alkylating Agent Ethyl BromoacetatePreferred over chloroacetate due to the weaker C-Br bond, resulting in faster kinetics under mild conditions.
Base (Method A)

Anhydrous potassium carbonate is mild, non-hygroscopic, and easily removed by filtration. It minimizes side reactions (e.g., ester hydrolysis).
Solvent (Method A) AcetonePolar aprotic solvent that dissolves the organic reactants while allowing the inorganic base to form a suspension. Low boiling point facilitates easy removal.

Experimental Protocols

Method A: Acetone/ Reflux (Recommended)

Scale: 10 mmol (Representative)

Reagents:
  • 4-Bromothiophenol: 1.89 g (10 mmol)

  • Ethyl bromoacetate: 1.67 g (1.11 mL, 10 mmol)

  • Potassium Carbonate (anhydrous): 2.76 g (20 mmol)

  • Acetone (dry): 30 mL

Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 4-bromothiophenol (1.89 g) and anhydrous acetone (30 mL) to the flask. Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (2.76 g) in a single portion. Stir at room temperature for 10–15 minutes. Observation: The mixture may turn slightly yellow as the thiolate forms.
    
  • Addition: Add ethyl bromoacetate (1.11 mL) dropwise over 5 minutes.

    • Critical Control: Although not violently exothermic, dropwise addition prevents localized concentration hotspots that could lead to side products.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check progress via TLC (Hexane:EtOAc 9:1). The thiol spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
       and excess 
      
      
      
      ). Wash the filter cake with 10 mL cold acetone.
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.[1]

  • Purification:

    • Dissolve the oily residue in Ethyl Acetate (20 mL).

    • Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove trace salts.

    • Dry over anhydrous

      
      , filter, and concentrate.[1][2]
      
    • Result: The product typically solidifies upon standing or cooling. If necessary, recrystallize from Ethanol/Hexane.

Method B: NaH/DMF (High Speed)

Use Case: When reaction kinetics are slow or strictly anhydrous conditions are required.

  • Setup: Flame-dry a two-neck RBF under Nitrogen/Argon atmosphere.

  • Base Suspension: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMF at

    
    .
    
  • Thiol Addition: Add 4-bromothiophenol (1.0 eq) dissolved in DMF dropwise.

    • Safety: Massive

      
       gas evolution. Ensure proper venting.[3]
      
  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise. Stir at Room Temperature for 1 hour.

  • Quench: Pour mixture into ice water. Extract with Diethyl Ether.[3]

Process Workflow & Quality Control

Workflow Start Start: Dissolve 4-Bromothiophenol in Acetone BaseAdd Add K₂CO₃ (Stir 15 min) Start->BaseAdd ReagentAdd Add Ethyl Bromoacetate (Dropwise) BaseAdd->ReagentAdd Reflux Reflux 3-5 Hours (Monitor TLC) ReagentAdd->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Extract Redissolve in EtOAc Wash (H₂O/Brine) Evap->Extract Final Dry & Concentrate (Yield >90%) Extract->Final

Figure 2: Operational workflow for Method A (Acetone/K2CO3).

Characterization Data

The following data confirms the identity of Ethyl 2-(4-bromophenylthio)acetate .

TechniqueExpected Signal / ValueInterpretation
Physical State Pale yellow oil or low-melting solidTypical for arylthioesters.

-NMR
(400 MHz,

)

7.42 (d, 2H, Ar-H)
Ortho to Bromine (Deshielded).

7.24 (d, 2H, Ar-H)
Ortho to Sulfur.

4.18 (q, 2H,

)
Ethyl ester methylene.

3.62 (s, 2H,

)
Characteristic singlet for

-thio acetate.

1.25 (t, 3H,

)
Ethyl ester methyl.
IR Spectroscopy 1730–1740

Strong Carbonyl (

) stretch.

Safety & Troubleshooting

Handling Thiols
  • Odor Control: 4-Bromothiophenol has a pungent, disagreeable odor. All operations must be performed in a fume hood.

  • Decontamination: Glassware should be soaked in a dilute bleach solution (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before removal from the hood.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Oxidation to DisulfideEnsure inert atmosphere (

) if possible. Use fresh thiol.
Impurity: Disulfide Air oxidationThe disulfide (

) appears as a non-polar spot on TLC. Recrystallize from ethanol to remove.
Incomplete Reaction Old ReagentsEthyl bromoacetate hydrolyzes over time. Distill reagent if the liquid is colored/fuming.[3]

References

  • Original Synthesis Protocol (Analogous): Mishra, A. et al. "Synthesis and antimicrobial activity of some new thiazolidinones." Journal of Indian Chemical Society, 2010. (Generalized reference for thiazolidinone precursors).

  • Compound Data (CAS 65251-10-7): Regione Veneto Chemical Database. "Ethyl [(4-bromophenyl)thio]acetate."[4]

  • Mechanistic Grounding (S-Alkylation): BenchChem Application Notes. "Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate."

  • Reagent Properties (4-Bromothiophenol): Wikipedia/PubChem. "4-Bromothiophenol Properties and Reactions."

Sources

S-alkylation protocol for aryl thiols with ethyl haloacetates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency S-Alkylation of Aryl Thiols with Ethyl Haloacetates

Executive Summary

This guide details the optimized protocols for the S-alkylation of aryl thiols (thiophenols) using ethyl haloacetates. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing PPAR agonists, NSAIDs, and various heterocycles. We present two distinct workflows: a Standard High-Yield Protocol using anhydrous inorganic bases in polar aprotic solvents, and a Green Chemistry Protocol utilizing aqueous media. Mechanistic insights, safety profiles regarding lachrymatory agents, and troubleshooting for disulfide byproducts are included to ensure reproducibility and safety.

Mechanistic Insight & Reaction Design

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) .[1]
  • Activation: The aryl thiol (

    
     ~6–7) is deprotonated by a base to form the thiolate anion (
    
    
    
    ).
  • Attack: The thiolate, a "soft" and highly nucleophilic species, attacks the

    
    -carbon of the ethyl haloacetate.
    
  • Substitution: The halide leaving group is displaced, forming the thioether bond.

Key Chemical Interaction: The reaction relies on the Soft-Soft Acid-Base (HSAB) principle. The sulfur atom in the thiolate is a soft nucleophile, which pairs excellently with the soft electrophilic carbon attached to the halide, leading to rapid kinetics and high yields.

SN2_Mechanism Thiol Aryl Thiol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Thiol->Thiolate Deprotonation Base Base (K₂CO₃ / Et₃N) Base->Thiolate TS Transition State [Ar-S...C...X]‡ Thiolate->TS Nucleophilic Attack Haloacetate Ethyl Haloacetate (X-CH₂-COOEt) Haloacetate->TS Product Thioether Product (Ar-S-CH₂-COOEt) TS->Product Halide Displacement

Figure 1: Mechanistic pathway of S-alkylation via


 substitution.

Critical Parameters & Reagent Selection

The Electrophile: Chloro- vs. Bromo-acetate

Selection depends on the balance between reactivity and stability.

FeatureEthyl ChloroacetateEthyl BromoacetateRecommendation
Reactivity Moderate.[2] Requires heat or iodide catalyst (Finkelstein).High. Reacts rapidly at RT.Use Bromo for hindered thiols.
Leaving Group Chloride (

) - Fair
Bromide (

) - Good
Bromo yields are typically 10-15% higher.
Safety Toxic.[3]Severe Lachrymator . Highly Toxic.[3]Handle Bromoacetate in a fume hood only .
Cost LowModerateUse Chloro for scale-up if heating is acceptable.
Base Selection
  • Inorganic (

    
    , 
    
    
    
    ):
    Preferred for anhydrous conditions.
    
    
    is superior for sterically hindered thiols due to the "cesium effect" (higher solubility/dissociation in organic solvents).
  • Organic (

    
    , DIPEA):  Useful for homogeneous reactions but can form difficult-to-remove salts.
    

Experimental Protocols

Protocol A: Standard High-Yield Method (Anhydrous)

Best for: Valuable substrates, synthesis of pharmaceutical intermediates, and moisture-sensitive esters.

Reagents:

  • Aryl Thiol (1.0 equiv)

  • Ethyl Bromoacetate (1.1 equiv)

  • 
     (anhydrous, 1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for difficult substrates)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Solubilization: Dissolve the Aryl Thiol (e.g., 5 mmol) in Acetone (20 mL).

  • Deprotonation: Add

    
     (7.5 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. Color change often indicates thiolate formation.
    
  • Addition: Add Ethyl Bromoacetate (5.5 mmol) dropwise over 5 minutes.

    • Caution: Ethyl bromoacetate is a potent lachrymator.[3] Use a syringe inside the hood.

  • Reaction: Stir at RT. Monitor by TLC (typically 1–3 hours).

    • Note: If using Ethyl Chloroacetate, add a catalytic amount of KI (10 mol%) and reflux at 60°C.

  • Workup: Filter off the inorganic solids. Wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Green Chemistry Method (Aqueous)

Best for: Large-scale synthesis, environmental compliance, and simple substrates.

Reagents:

  • Aryl Thiol (1.0 equiv)

  • Ethyl Bromoacetate (1.1 equiv)

  • Base:

    
     (1.2 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Water (deionized)

Step-by-Step:

  • Mixing: To a flask containing Water (10 mL), add the Aryl Thiol (5 mmol) and Base.

  • Addition: Add Ethyl Bromoacetate (5.5 mmol) dropwise with vigorous stirring.

  • Reaction: Stir at RT for 30–60 minutes. The product often precipitates as a solid or forms a distinct oily layer.

  • Isolation (Solid): Filter the precipitate, wash with water, and dry.

  • Isolation (Oil): Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate.

Workflow Logic & Decision Tree

Workflow Start Start: Aryl Thiol + Haloacetate CheckSolubility Is the Thiol Water Soluble or Simple Structure? Start->CheckSolubility GreenPath Select Protocol B (Green) Solvent: Water Base: K₂CO₃ CheckSolubility->GreenPath Yes StandardPath Select Protocol A (Standard) Solvent: Acetone/DMF Base: K₂CO₃ CheckSolubility->StandardPath No (Hydrophobic/Complex) Precipitate Does Product Precipitate? GreenPath->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Extraction (EtOAc) Precipitate->Extract No (Oil) Final Final Product (Thioether) Filter->Final Extract->Final RefluxCheck Using Chloroacetate? StandardPath->RefluxCheck Heat Add KI (cat) & Reflux RefluxCheck->Heat Yes RTStir Stir at RT RefluxCheck->RTStir No (Bromoacetate) Heat->Final RTStir->Final

Figure 2: Decision tree for selecting the optimal synthesis pathway.

Troubleshooting & Optimization

IssueProbable CauseSolution
Disulfide Formation (

)
Oxidation of thiol by air or trace metals.Degas solvents with

or Argon. Add a pinch of

or Triphenylphosphine to reduce disulfides back to thiols in situ.
Low Yield Incomplete deprotonation or hydrolysis of ester.Ensure base is anhydrous. If using Protocol B (Water), ensure reaction time is short to prevent ester hydrolysis.
Oily Impurities Unreacted Haloacetate.Use exactly 1.05–1.1 equivalents. Wash crude mixture with dilute aqueous ammonia to remove excess haloacetate.
Lachrymatory Effect Vapor release of Bromoacetate.Mandatory: Quench all glassware and syringes in a dilute NaOH bath inside the hood before removal.

References

  • Green Chemistry Protocol: Mirza-Aghayan, M., et al. (2009).[4] "A Green and Highly Efficient Alkylation of Thiols in Water."[5][6] Journal of the Iranian Chemical Society, 6(4), 749-753.

  • Kinetic Studies & Mechanism: Srinivasan, C., et al. (1989). "Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 101, 171–175.

  • Reagent Safety & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7748, Ethyl bromoacetate.

  • General Thioether Synthesis: Bahrami, K., et al. (2011). "Tetrabutylammonium Bromide (TBAB) in Water: A Green Media for the Selective S-Alkylation of Thiols." Letters in Organic Chemistry, 8(5).

Sources

Application Note: Ethyl 2-(4-bromophenylthio)acetate as a Key Intermediate for Thiazolidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Rationale & Mechanistic Strategy

In modern drug discovery, the thiazolidin-4-one ring is a privileged heterocyclic scaffold, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. Synthesizing these heterocycles requires robust, high-yielding intermediates. Ethyl 2-(4-bromophenylthio)acetate serves as an ideal starting material for this purpose.

The strategic inclusion of the 4-bromophenylthio moiety offers two distinct advantages:

  • Lipophilic Thioether Linkage: The sulfur atom enhances the overall lipophilicity of the final molecule, a critical parameter for cellular membrane permeability in antimicrobial assays.

  • Synthetic Handle (Bromine): The para-bromo substituent acts as an orthogonal reactive site. Once the thiazolidinone ring is constructed, the bromine atom can undergo late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to rapidly expand structure-activity relationship (SAR) libraries.

The synthesis of the target thiazolidin-4-ones from this ester relies on a three-step, self-validating sequence: hydrazinolysis, Schiff base condensation, and a final dehydrative cyclocondensation[2].

Synthetic Workflow

Pathway SM Ethyl 2-(4-bromophenylthio)acetate (Starting Material) INT1 2-(4-bromophenylthio)acetohydrazide (Intermediate 1) SM->INT1 Hydrazine Hydrate (80%) Ethanol, Reflux, 4h INT2 Hydrazone Schiff Base (Intermediate 2) INT1->INT2 Ar-CHO, Glacial AcOH (cat.) Ethanol, Reflux, 6h PROD Thiazolidin-4-one Derivative (Target Scaffold) INT2->PROD Mercaptoacetic Acid, ZnCl2 1,4-Dioxane, Reflux, 12h

Fig 1: Stepwise synthetic workflow from ethyl 2-(4-bromophenylthio)acetate to thiazolidin-4-one.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific physicochemical markers that allow the chemist to confirm success before proceeding, eliminating the compounding of errors.

Step 1: Hydrazinolysis to 2-(4-bromophenylthio)acetohydrazide

Causality: Esters are susceptible to nucleophilic acyl substitution. Hydrazine is a highly potent nucleophile due to the alpha-effect. We use a 1.5x stoichiometric excess of hydrazine to strictly suppress the formation of symmetrical


-diacylhydrazines, driving the equilibrium entirely toward the mono-acetohydrazide.
  • Reaction Setup: Dissolve 10.0 mmol (2.75 g) of ethyl 2-(4-bromophenylthio)acetate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 15.0 mmol (0.73 mL) of 80% hydrazine hydrate dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

  • Isolation: Concentrate the mixture to half its volume under reduced pressure, then cool in an ice bath. The hydrazide will precipitate as a white solid. Filter and wash with cold ethanol.

Self-Validation Check: The complete disappearance of the ester


 stretch (~1735 cm⁻¹) and the emergence of a sharp doublet for the primary amine (~3320, 3210 cm⁻¹) in the IR spectrum confirms conversion. Visually, the precipitation of the product upon cooling confirms successful synthesis, as the starting ester is a liquid at room temperature.
Step 2: Condensation to Hydrazone (Schiff Base)

Causality: The primary amine of the hydrazide condenses with an aromatic aldehyde to form an imine. Glacial acetic acid is used in catalytic amounts to protonate the carbonyl oxygen, increasing its electrophilicity. Crucially, the acid concentration must be kept low to avoid protonating the nucleophilic hydrazine group, which would stall the reaction[1].

  • Reaction Setup: Suspend 5.0 mmol (1.30 g) of 2-(4-bromophenylthio)acetohydrazide and 5.25 mmol of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 25 mL of absolute ethanol.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 6 hours.

  • Isolation: Pour the hot mixture into 100 mL of crushed ice. Filter the resulting heavy precipitate, wash with water, and recrystallize from an ethanol/DMF (3:1) mixture[2].

Self-Validation Check: The reaction will transition from a clear solution to a heavy yellow/orange suspension. TLC (Hexane:EtOAc 6:4) must show complete consumption of the ninhydrin-positive hydrazide and the appearance of a new, highly UV-active spot (the conjugated hydrazone).

Step 3: Annulation to Thiazolidin-4-one

Causality: This cyclocondensation proceeds via the nucleophilic attack of the thiol group from mercaptoacetic acid onto the imine carbon, forming an aminothioacetal intermediate. Subsequent intramolecular amidation closes the 5-membered ring. Anhydrous


 is employed as a Lewis acid to activate the imine and as a dehydrating agent to drive the release of water during ring closure[1].
  • Reaction Setup: Dissolve 2.0 mmol of the hydrazone intermediate in 15 mL of anhydrous 1,4-dioxane.

  • Reagent Addition: Add 3.0 mmol (0.21 mL) of mercaptoacetic acid (thioglycolic acid) and 0.5 mmol (0.07 g) of anhydrous

    
    . Note: Excess mercaptoacetic acid is used to compensate for potential oxidative disulfide dimerization.
    
  • Reflux: Heat the mixture under reflux for 12 hours.

  • Workup: Cool the mixture to room temperature and neutralize with a 10% aqueous sodium bicarbonate solution to remove unreacted mercaptoacetic acid. Extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous

    
    , concentrate, and purify via column chromatography (Silica gel, Hexane:EtOAc 7:3).
    

Self-Validation Check: The formation of the thiazolidin-4-one ring introduces a new stereocenter at C2. The ¹H NMR spectrum will show a characteristic singlet at ~δ 5.80 ppm for the C2 methine proton, completely replacing the downfield imine proton (~δ 8.20 ppm) of the starting material.

Quantitative Data & Spectral Markers

The following table summarizes the expected physicochemical properties and critical spectral markers used to validate the progression from the ethyl ester to the final thiazolidin-4-one scaffold.

Compound StageAppearanceExpected Yield (%)Key IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm, DMSO-d₆)
Starting Material Ethyl 2-(4-bromophenylthio)acetatePale yellow liquidN/A1735 (C=O ester)4.15 (q, 2H, OCH₂), 3.65 (s, 2H, SCH₂)
Intermediate 1 2-(4-bromophenylthio)acetohydrazideWhite crystalline solid85 - 903320, 3210 (NH₂, NH)1665 (C=O amide)9.30 (s, 1H, NH), 4.30 (br s, 2H, NH₂), 3.70 (s, 2H, SCH₂)
Intermediate 2 Hydrazone Schiff BaseYellow powder78 - 853180 (NH)1650 (C=O amide)1610 (C=N imine)11.50 (s, 1H, NH), 8.20 (s, 1H, CH=N), 3.85 (s, 2H, SCH₂)
Target Scaffold Thiazolidin-4-one DerivativeOff-white solid65 - 751715 (C=O thiazolidinone)1680 (C=O amide)5.80 (s, 1H, CH-Ar ring), 3.90 (s, 2H, SCH₂ ring), 3.75 (s, 2H, SCH₂ chain)

Troubleshooting & Optimization Insights

  • Incomplete Cyclization in Step 3: If TLC indicates unreacted hydrazone after 12 hours, the imine may be highly sterically hindered or electron-rich. Solution: Switch the solvent from 1,4-dioxane to toluene and utilize a Dean-Stark apparatus to physically remove water from the system, driving the amidation step forward.

  • Oxidation of the Thioether: The 4-bromophenylthio moiety can inadvertently oxidize to a sulfoxide if exposed to strong oxidants or old, peroxide-containing ethereal solvents. Solution: Always use freshly distilled 1,4-dioxane and consider running Step 3 under a nitrogen atmosphere if trace oxidation is observed in the LC-MS profile.

References

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [2] Source: MDPI (Molecules) URL:[Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles [1] Source: Medicinal Chemistry (Los Angeles) URL:[Link]

Sources

High-Efficiency Suzuki-Miyaura Coupling of Ethyl 2-(4-bromophenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Ethyl 2-(4-bromophenylthio)acetate (referred to herein as Substrate-Br ). While Suzuki coupling is a commodity reaction, this specific scaffold presents a "Dual-Constraint" challenge:

  • Catalyst Sequestration: The thioether moiety (

    
    ) acts as a soft Lewis base, capable of coordinating to the soft Palladium(II) center, potentially arresting the catalytic cycle or requiring higher catalyst loadings.
    
  • Ester Fragility: The ethyl ester is susceptible to hydrolysis under the vigorous aqueous basic conditions typically employed in Suzuki couplings (e.g.,

    
    , reflux).
    

This guide provides a field-proven protocol utilizing bulky biaryl phosphine ligands to sterically preclude sulfur coordination while maintaining anhydrous or mild aqueous conditions to preserve the ester functionality.

Strategic Analysis & Mechanistic Insight

The Thioether Challenge

In standard Pd-catalyzed couplings, sulfur-containing substrates are often avoided due to the "poisoning" effect.[1] The sulfur atom in Substrate-Br can displace labile ligands (like


) on the electrophilic 

intermediate formed after oxidative addition. This forms a stable, unreactive "resting state" complex (See Diagram 1, Node Off-Cycle), halting the transmetallation step.

Solution: Use Buchwald Biaryl Phosphine Ligands (specifically SPhos or XPhos ).

  • Mechanism: The lower aryl ring of the ligand provides steric bulk that creates a "roof" over the Pd center. This allows the small

    
     bond to access the metal for oxidative addition but physically blocks the approach of the bulky sulfur-containing tail of the substrate or product, preventing chelation/sequestration.
    
Chemoselectivity (Ester Retention)

Standard Suzuki conditions often use


 or 

in water/alcohol mixtures. For this substrate, prolonged heating at

in high pH aqueous media will hydrolyze the ethyl ester to the carboxylic acid (Ethyl 2-(4-bromophenylthio)acetic acid), drastically altering solubility and purification.

Solution:

  • Base: Anhydrous

    
     or 
    
    
    
    is preferred. If water is necessary for boronic acid activation, limit it to a biphasic system (Toluene:
    
    
    10:1) rather than a miscible mixture (DMF:
    
    
    ).
Mechanistic Pathway (DOT Visualization)

SuzukiMechanism Pd0 Pd(0) Active Catalyst [Pd(L)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate-Br S_Coord OFF-CYCLE TRAP Sulfur Coordination [Pd(L)(Ar)(S-R)] OxAdd->S_Coord Thioether Interference TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)3 / Base S_Coord->OxAdd Reversible with Bulky Ligand BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical off-cycle sulfur trap and the necessity of steric bulk to reverse it.

Experimental Protocol

Materials & Reagents
ComponentEquiv.RoleNotes
Ethyl 2-(4-bromophenylthio)acetate 1.0Limiting ReagentPurity >97% essential.
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess compensates for homocoupling.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystAir stable source of Pd.
SPhos 0.04 (4 mol%)LigandPrevents S-poisoning; high turnover.
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild enough to spare ester; effective for Suzuki.
Toluene [0.2 M]SolventNon-polar; minimizes ester hydrolysis.
Water 10% v/vCo-solventEssential for boronic acid activation.
Step-by-Step Procedure (High-Throughput / Scale-Up Ready)

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a distinct vial, dissolve

    
     (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in anhydrous Toluene (1 mL).
    
  • Stir at room temperature for 10 minutes under Nitrogen/Argon. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active

    
     species.
    
    • Why? Generating the active species ex situ prevents the sulfur substrate from sequestering the "naked" Pd before the ligand binds.

Step 2: Reaction Assembly

  • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • Ethyl 2-(4-bromophenylthio)acetate (275 mg, 1.0 mmol).

    • Aryl Boronic Acid (1.2 mmol).[2]

    • 
       (424 mg, 2.0 mmol).
      
  • Seal the vessel and purge with Nitrogen/Argon for 5 minutes (vacuum/backfill cycle x3).

  • Add Toluene (4 mL) and degassed Water (0.5 mL) via syringe.

  • Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.

Step 3: Execution

  • Heat the mixture to 90°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is mandatory for biphasic systems to ensure phase transfer.

  • Monitor by TLC or LC-MS at 2 hours.

    • TLC Eluent: Hexanes:Ethyl Acetate (8:2). Product usually moves higher (

      
      ) than the starting bromide.
      
  • Reaction typically completes in 2-6 hours.

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate phases.[2] Extract aqueous layer once more with Ethyl Acetate (10 mL).

  • Wash combined organics with Brine (20 mL).

    • Crucial: Do not wash with basic solutions (NaHCO3) if the product ester is sensitive, though usually safe at RT.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash Chromatography (Silica Gel).[3]

    • Gradient: 0%

      
       15% Ethyl Acetate in Hexanes.
      
    • Note: The thioether group can streak on silica; ensure the column is well-packed.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, consult this matrix based on chemical logic.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Sulfur)Switch ligand to XPhos (bulkier) or increase Pd loading to 5 mol%.
Ester Hydrolysis (>10%) Base/Temp too aggressiveSwitch base to Anhydrous

in 1,4-Dioxane (dry). Remove water completely.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid; lower temp to 80°C.
Homocoupling (Ar-Ar) Oxygen in systemDegas solvents more rigorously (sparge with Ar for 15 mins).
Workflow Logic (DOT Visualization)

Workflow Start Start: Substrate-Br Check_S Is Boronic Acid Sterically Hindered? Start->Check_S Method_A Method A: Pd(OAc)2 / SPhos K3PO4 / Tol:H2O Check_S->Method_A No (Standard) Method_B Method B (Anhydrous): Pd(dppf)Cl2 Cs2CO3 / Dioxane Check_S->Method_B Yes / Ester Labile Workup Workup: EtOAc Ext / Silica Method_A->Workup Method_B->Workup

Caption: Decision tree for selecting the optimal protocol based on substrate sensitivity.

References

  • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Key Reference for SPhos/XPhos efficacy in preventing poisoning.
  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates.[6][7] Angewandte Chemie International Edition, 42, 1210-1212. (General grounding on S-poisoning).

  • BenchChem Application Note. (2025). Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate. Link (Cited for structural analog reactivity).

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Oxidation of ethyl 2-(4-bromophenylthio)acetate to sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective Oxidation of Ethyl 2-(4-bromophenylthio)acetate to Ethyl 2-(4-bromophenylsulfinyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Sulfoxides in Modern Chemistry

Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl group (S=O). Their importance in organic synthesis and medicinal chemistry cannot be overstated. The chiral nature of the sulfinyl group makes them valuable as chiral auxiliaries in asymmetric synthesis.[1] Furthermore, many pharmaceutical agents incorporate a sulfoxide moiety, which can enhance solubility, modulate metabolic stability, and contribute to the molecule's overall pharmacological profile. Prominent examples include the anti-ulcer drug esomeprazole and the psychostimulant modafinil.[2][3]

The most direct and common route to sulfoxides is the controlled oxidation of the corresponding sulfide.[2] This application note provides a comprehensive guide to the selective oxidation of ethyl 2-(4-bromophenylthio)acetate, a versatile synthetic intermediate, to its sulfoxide. We will explore the underlying principles, compare common oxidative methods, and provide detailed, field-proven protocols for its successful synthesis and characterization.

The Core Challenge: Achieving Selective Oxidation

The primary challenge in sulfide oxidation is preventing over-oxidation to the corresponding sulfone (SO₂).[1][2] Both the sulfide and the sulfoxide can be oxidized by the same reagent. Therefore, achieving high selectivity for the sulfoxide requires careful control over reaction conditions, including the choice of oxidant, stoichiometry, temperature, and reaction time.

The mechanism generally involves an electrophilic attack by the oxidant on the electron-rich sulfur atom of the sulfide. This forms a polar, product-like transition state, leading to the transfer of an oxygen atom.[4][5] Understanding this mechanism is key to selecting appropriate reagents and conditions to favor the formation of the sulfoxide while minimizing the subsequent oxidation to the sulfone.

Comparative Analysis of Common Oxidative Methods

Several reagents are available for the oxidation of sulfides. The choice of oxidant is critical and depends on factors such as substrate tolerance, desired selectivity, cost, safety, and ease of workup. Below is a comparative analysis of three widely used methods.

Oxidizing AgentTypical ConditionsSelectivity (Sulfoxide vs. Sulfone)AdvantagesDisadvantages
m-CPBA CH₂Cl₂, 0 °C to room temp.Good to excellent; temperature-dependent.[6]Highly reliable, predictable, commercially available, and effective for a wide range of sulfides.[7][8]Potentially explosive in pure form (sold stabilized)[7][9]; acidic by-product (3-chlorobenzoic acid) requires removal.
Hydrogen Peroxide (H₂O₂) Acetic acid or EtOH, room temp. to 40 °C.Good to excellent; requires careful control of stoichiometry and temperature.[2][3]"Green" oxidant (by-product is water)[2], inexpensive, readily available.Can require catalysts for less reactive sulfides[3]; acidic media often needed[2][10]; over-oxidation can be an issue.
Sodium Periodate (NaIO₄) MeOH/H₂O, 0 °C to room temp.Excellent; generally stops at the sulfoxide stage.[11]High selectivity[11], mild conditions, easy workup (by-product NaIO₃ is often insoluble).Insoluble in many organic solvents, requiring co-solvents like water or methanol.

Experimental Workflow Overview

The overall process for the synthesis and purification of ethyl 2-(4-bromophenylsulfinyl)acetate follows a standard laboratory workflow. This involves the controlled oxidation of the starting sulfide, followed by a workup procedure to quench the reaction and remove by-products, and finally, purification to isolate the target sulfoxide.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Isolation cluster_2 Phase 3: Purification & Analysis Start Ethyl 2-(4-bromophenylthio)acetate Reaction Add Oxidant (e.g., m-CPBA) Control Temperature (0 °C) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction (e.g., Na₂S₂O₃ wash) Monitoring->Quench Wash Aqueous Wash (e.g., NaHCO₃, Brine) Quench->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Characterize Characterization (NMR, IR, MS, HPLC) Purify->Characterize Final Pure Sulfoxide Product Characterize->Final

Caption: General experimental workflow for sulfoxide synthesis.

Detailed Experimental Protocols

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is highly reliable and generally provides excellent yields. Temperature control is crucial to prevent over-oxidation.[6]

Materials and Reagents:

  • Ethyl 2-(4-bromophenylthio)acetate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(4-bromophenylthio)acetate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Add this solution dropwise to the stirred sulfide solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 70:30). The product sulfoxide should have a lower Rf value than the starting sulfide. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the 3-chlorobenzoic acid by-product, followed by brine (1x).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(4-bromophenylsulfinyl)acetate.[12]

Protocol 2: "Green" Oxidation using Hydrogen Peroxide

This protocol uses an environmentally benign oxidant, with water as the only stoichiometric by-product.[2]

Materials and Reagents:

  • Ethyl 2-(4-bromophenylthio)acetate

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • 4 M aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(4-bromophenylthio)acetate (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stir bar.

  • Addition of Oxidant: Slowly add hydrogen peroxide (30% aq., 2.0-4.0 eq) to the stirred solution at room temperature.[2] An exotherm may be observed; if necessary, use a water bath to maintain the temperature around 25-30 °C.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Neutralization and Extraction: Once the reaction is complete, carefully neutralize the resulting solution by slowly adding it to a cooled 4 M aqueous NaOH solution until the pH is ~7-8. Extract the product with dichloromethane or ethyl acetate (3x).[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography as described in Protocol 1.

Mechanism of Oxidation

The oxidation of a sulfide to a sulfoxide by a peroxy acid like m-CPBA or by hydrogen peroxide proceeds via a concerted, electrophilic oxygen transfer mechanism. The sulfur atom acts as a nucleophile, attacking one of the oxygen atoms of the peroxide.

Caption: Mechanism of sulfide oxidation by a peroxide.

Characterization and Validation

Confirming the identity and purity of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most significant change is the downfield shift of the methylene protons (–S-CH₂–COOEt) adjacent to the sulfur atom upon oxidation to the sulfoxide (–S(O)-CH₂–COOEt).

    • ¹³C NMR: A similar downfield shift is expected for the carbon atom of the same methylene group. The aromatic carbons will also show slight shifts. For ethyl 2-(4-bromophenylsulfinyl)acetate, the methyl carbon signal is expected around 44 ppm, and the aromatic carbons between 125-145 ppm.[13]

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the S=O stretch will appear in the region of 1030-1070 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the sulfoxide (C₁₀H₁₁BrO₃S) should be observed, confirming the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and quantifying any remaining starting material or over-oxidized sulfone by-product.[12][14]

References

  • Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry. [Link]

  • Ataman Kimya. Sodium Periodate. Ataman Kimya. [Link]

  • Ruff, F., et al. (1985). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Neta, P., et al. (2000). Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society. [Link]

  • NPTEL. (Date unknown). Oxidation Reactions. NPTEL. [Link]

  • ResearchGate. (2020). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. [Link]

  • Grivas, C., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. [Link]

  • Li, P., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • ReAgent. (2023). 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. ReAgent. [Link]

  • ResearchGate. (2005). Efficient oxidation of sulfides with sodium periodate catalyzed by manganese(III) Schiff base complexes. ResearchGate. [Link]

  • UCLA Chemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA. [Link]

  • Common Organic Chemistry. (Date unknown). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]

  • SciSpace. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. SciSpace. [Link]

  • ResearchGate. (Date unknown). Mechanism of the sulfoxidation reaction catalyzed by a... ResearchGate. [Link]

  • Common Organic Chemistry. (Date unknown). Sulfur Oxidation - Sodium Periodate (NaIO4). Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. (Date unknown). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • CORA. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. [Link]

  • ResearchGate. (2025). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. ResearchGate. [Link]

  • ResearchGate. (Date unknown). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]

  • ACS Publications. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Publications. [Link]

  • PubMed. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed. [Link]

  • NCBI. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. NCBI. [Link]

  • DTIC. (1989). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Organic Syntheses. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses. [Link]

  • ACS Publications. (2010). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. ACS Publications. [Link]

  • Hovione. (Date unknown). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Organic Chemistry Portal. (Date unknown). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • NCBI. (Date unknown). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. NCBI. [Link]

  • ResearchGate. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

Sources

Application Note: Chemoselective S-Alkylation Using Potassium Carbonate in Acetone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The S-alkylation of thiols to yield thioethers (sulfides) is a cornerstone transformation in medicinal chemistry, peptide modification, and materials science. While numerous basic conditions exist, the combination of potassium carbonate (K₂CO₃) and acetone provides an exceptionally mild, highly efficient, and chemoselective heterogeneous reaction environment[1]. This application note details the mechanistic rationale, quantitative profiling, and a self-validating protocol for standardized S-alkylation.

Mechanistic Grounding & Causality

The efficacy of the K₂CO₃/acetone system is rooted in the physical chemistry of the solid-liquid interface and solvent dynamics.

  • Heterogeneous Surface Deprotonation: K₂CO₃ is largely insoluble in organic solvents like acetone. Consequently, it acts as a heterogeneous base[2]. The deprotonation of the thiol substrate (pKa ~6–11) occurs strictly at the solid-liquid interface of the carbonate particles[3]. This controlled, localized generation of the thiolate anion (R-S⁻) prevents the accumulation of high concentrations of soluble base, which could otherwise trigger unwanted elimination (E2) of the alkyl halide or degrade base-sensitive functional groups. Furthermore, the overall reaction rate is highly dependent on the particle size and surface area of the solid K₂CO₃[3].

  • Solvent Dynamics (Polar Aprotic): Acetone (dielectric constant ε = 20.7) is a polar aprotic solvent. It effectively solvates the potassium cation (K⁺) but leaves the highly polarizable thiolate anion relatively unsolvated. This creates a "naked" nucleophile, significantly lowering the activation energy required for the subsequent bimolecular nucleophilic substitution (S_N2) attack on the alkyl halide.

  • Chemoselectivity: Sulfur is a "soft" nucleophile with a larger atomic radius and higher polarizability than oxygen or nitrogen. In the presence of a mild base like K₂CO₃, thiols are preferentially deprotonated over alcohols (pKa ~15–16)[4]. This allows for highly selective S-alkylation in polyfunctional molecules without the need for protecting groups.

Mechanism Thiol Thiol (R-SH) pKa 6-11 Thiolate Thiolate Anion (R-S⁻) 'Naked' Nucleophile Thiol->Thiolate Heterogeneous Deprotonation Base Solid K₂CO₃ (Interface) Base->Thiolate Heterogeneous Deprotonation Product Thioether (R-S-R') Target Product Thiolate->Product SN2 Attack Electrophile Alkyl Halide (R'-X) Electrophile Electrophile->Product Leaving Group Departure Solvent Acetone (Polar Aprotic) Solvent->Thiolate Solvates K⁺, leaves S⁻ reactive

Logical workflow of heterogeneous S-alkylation highlighting the role of K2CO3 and acetone.

Quantitative Reaction Profiling

The following table summarizes the expected reaction kinetics and yields based on the electronic and steric nature of the substrates.

Thiol SubstrateAlkylating AgentTemperatureTime (h)Expected Yield (%)Primary Competing Pathway
Aromatic (Ar-SH)Primary Halide25 °C1 - 385 - 98Disulfide Oxidation
Aliphatic (R-SH)Primary Halide25 °C2 - 580 - 95Disulfide Oxidation
Aromatic (Ar-SH)Secondary Halide56 °C (Reflux)4 - 870 - 85E2 Elimination
Aliphatic (R-SH)Secondary Halide56 °C (Reflux)6 - 1260 - 80E2 Elimination

Standardized Experimental Protocol

Reagents & Equipment:

  • Thiol (1.0 equiv)

  • Alkyl halide (1.1 - 1.2 equiv)

  • Anhydrous K₂CO₃ (1.5 - 2.0 equiv, finely powdered)

  • Anhydrous Acetone (approx. 5-10 mL per mmol of substrate)

  • Optional: Tetra-n-butylammonium iodide (TBAI, 0.1 equiv)

Step-by-Step Methodology:

Step 1: Preparation of the Heterogeneous Mixture To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 equiv) and anhydrous acetone. Add finely powdered anhydrous K₂CO₃ (1.5 - 2.0 equiv). Expert Insight: Because the deprotonation is strictly surface-area dependent[3], thoroughly grinding the K₂CO₃ in a mortar prior to addition drastically reduces reaction times.

Step 2: Degassing (Critical for Oxidation Prevention) Purge the suspension with Argon or Nitrogen for 5–10 minutes. Causality: The S-H bond is relatively weak (~365 kJ/mol) compared to O-H bonds[4]. In the presence of base and atmospheric oxygen, thiolate anions rapidly oxidize to form unreactive disulfide dimers (R-S-S-R).

Step 3: Electrophile Addition Add the alkyl halide (1.1 equiv) dropwise. For highly reactive electrophiles (e.g., benzyl bromide, methyl iodide), maintain the reaction at room temperature. For less reactive secondary halides, equip a reflux condenser and heat to 56 °C.

Step 4: Reaction Monitoring (Self-Validation) Monitor the reaction via Thin Layer Chromatography (TLC). Validation Check: Quench a 10 µL aliquot of the reaction mixture in 100 µL of a 1:1 Water/Ethyl Acetate mixture. Spot the organic layer. Thioethers typically exhibit higher Rf values (less polar) than their parent thiols. Use KMnO₄ stain to visualize sulfur-containing compounds.

Step 5: Workup and Isolation Once the thiol is completely consumed, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the unreacted K₂CO₃ and the precipitated potassium halide (KX) salts. Wash the filter cake with additional acetone (2 × 5 mL). Concentrate the filtrate under reduced pressure. Trustworthiness: This protocol boasts exceptional atom efficiency[2]. The simple physical removal of the heterogeneous base means the resulting crude residue is often >95% pure, bypassing the need for aqueous liquid-liquid extraction or silica gel chromatography.

Troubleshooting & Optimization

  • Sluggish Reactions with Alkyl Chlorides: Alkyl chlorides are poor electrophiles for S_N2 reactions. Add 0.1 equivalents of TBAI to the reaction mixture. This initiates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide, accelerating the S-alkylation.

  • Over-Alkylation (Sulfonium Salt Formation): While rare due to the mild nature of K₂CO₃, using a large excess of highly reactive alkylating agents (like methyl iodide) can lead to the formation of sulfonium salts (R-S⁺(R')₂). Strictly control the stoichiometry of the alkyl halide to 1.05 - 1.1 equivalents.

References

  • [1] Expeditious Green Synthesis of Novel 4-Methyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Analogue from Ninhydrin: N/S-Alkylation and Aza-Michael Addition | ACS Omega. 1

  • [2] Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor | AKJournals. 2

  • [3] Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine | ResearchGate.3

  • [4] Reactions of Thiols | Chemistry Steps. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the S-Alkylation of 4-Bromothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 4-bromothiophenol S-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial synthetic transformation. Here, we will delve into the mechanistic underpinnings of the reaction, address common experimental hurdles, and provide robust protocols to ensure reproducible, high-yield results.

Troubleshooting Guide

This section addresses specific issues that may arise during the S-alkylation of 4-bromothiophenol, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired 4-bromophenyl alkyl thioether. What are the likely causes?

Answer:

Low or no product formation in an S-alkylation reaction, which typically proceeds via an SN2 mechanism analogous to the Williamson ether synthesis, can often be traced back to a few critical factors.[1][2]

  • Ineffective Deprotonation: The first step of this reaction is the deprotonation of the thiol to form the more nucleophilic thiolate anion.[1] If the base used is not strong enough to deprotonate the 4-bromothiophenol (pKa ≈ 6-7), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Poor Leaving Group: The SN2 reaction rate is highly dependent on the quality of the leaving group on the alkylating agent. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[3]

  • Steric Hindrance: The SN2 reaction is sensitive to steric hindrance at the electrophilic carbon.[2][4] Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination. Secondary alkyl halides may give a mixture of substitution and elimination products, while primary and methyl halides are ideal.[2][5]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they solvate the cation of the base without strongly solvating the thiolate anion, thus preserving its nucleophilicity.[2][5] Protic solvents can slow the reaction by hydrogen-bonding with the nucleophile.

Issue 2: Formation of 4,4'-Dibromodiphenyl Disulfide

Question: My main byproduct is 4,4'-dibromodiphenyl disulfide. How can I prevent its formation?

Answer:

The formation of the disulfide byproduct is a common issue when working with thiols, which are susceptible to oxidation.[6][7]

  • Oxygen Exposure: The primary cause of disulfide formation is the oxidation of the thiolate intermediate by atmospheric oxygen. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[7]

  • Base-Catalyzed Oxidation: In the presence of a base, the oxidation of thiols can be accelerated.[6] While a base is necessary for the alkylation, ensuring the reaction is kept under an inert atmosphere is paramount.

Issue 3: Overalkylation or Dialkylation

Question: I am observing the formation of a dialkylated product. How can I improve the selectivity for mono-alkylation?

Answer:

While less common for thiols compared to primary amines, overalkylation can occur, especially if the product thioether can be further alkylated to form a sulfonium salt.[1] This is more likely with highly reactive alkylating agents.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is key. Using a slight excess of the 4-bromothiophenol relative to the alkylating agent can help minimize the chance of the product reacting further.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of byproducts. Running the reaction at the lowest effective temperature can also improve selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the S-alkylation of 4-bromothiophenol?

A1: The choice of base is critical for efficient deprotonation of the thiol.[7]

  • For unactivated alkyl halides: Stronger, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF are excellent choices.[4][8]

  • For more reactive alkyl halides (e.g., benzyl or allyl halides): Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile or DMF are often sufficient and can be easier to handle.[8][9] Triethylamine (Et₃N) can also be used, particularly in aqueous or biphasic systems.

Q2: Which solvent should I choose for my reaction?

A2: Polar aprotic solvents are generally the best choice as they promote the SN2 reaction mechanism.[2]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (DMSO) are commonly used.[2][5][10]

  • Solvents to Avoid: Protic solvents like ethanol or water can slow down the reaction by solvating the thiolate nucleophile through hydrogen bonding.[2]

Q3: How can I purify the final 4-bromophenyl alkyl thioether?

A3: The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is a very common and effective method for separating the desired thioether from unreacted starting materials and byproducts.[11][12][13][14] A typical stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[11][12]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to obtain highly pure material.[9][13]

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.[7]

Q4: Can I use secondary or tertiary alkyl halides in this reaction?

A4: It is generally not recommended to use tertiary alkyl halides as they will predominantly undergo an E2 elimination reaction in the presence of the basic thiolate.[2][5] Secondary alkyl halides can be used, but they may result in a mixture of SN2 (alkylation) and E2 (elimination) products, leading to lower yields of the desired thioether.[2][5] For optimal results, primary or methyl halides are the best choice.[1][2]

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation using Potassium Carbonate

This protocol is suitable for reactive alkylating agents like benzyl halides or α-halo ketones.

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromothiophenol (1.0 equiv).

  • Add anhydrous acetonitrile or DMF (to make a ~0.5 M solution).

  • Add potassium carbonate (K₂CO₃, 1.5-2.0 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (40-60 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for S-Alkylation using Sodium Hydride

This protocol is recommended for less reactive alkyl halides.

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully remove the hexane via cannula.

  • Add anhydrous THF or DMF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromothiophenol (1.0 equiv) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (1.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

ParameterRecommendationRationale
Base NaH for less reactive halides; K₂CO₃ or Cs₂CO₃ for reactive halidesEnsures complete deprotonation without competing nucleophilic attack.[4][7][8][9]
Solvent Polar aprotic (DMF, Acetonitrile, THF)Maximizes the nucleophilicity of the thiolate anion.[2][5]
Alkyl Halide Primary > Secondary >> TertiaryMinimizes competing elimination reactions.[2][5]
Temperature 0 °C to 60 °CBalances reaction rate with minimizing side reactions.[2][3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative formation of disulfide byproduct.[7]

Visualizations

Reaction Mechanism: S-Alkylation of 4-Bromothiophenol

S_Alkylation_Mechanism cluster_step2 Step 2: SN2 Attack Thiol 4-Br-Ph-SH Thiolate 4-Br-Ph-S⁻ Thiol->Thiolate Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Thiolate_ref 4-Br-Ph-S⁻ AlkylHalide R-X Halide X⁻ AlkylHalide->Halide Product 4-Br-Ph-S-R Thiolate_ref->Product

Caption: General mechanism for the S-alkylation of 4-bromothiophenol.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield of S-Alkylation Check_Deprotonation Is the base strong enough? Start->Check_Deprotonation Check_Alkyl_Halide Is the alkyl halide primary or secondary? Check_Deprotonation->Check_Alkyl_Halide Yes Solution_Base Use a stronger base (e.g., NaH). Check_Deprotonation->Solution_Base No Check_Atmosphere Is the reaction under inert atmosphere? Check_Alkyl_Halide->Check_Atmosphere Yes Solution_Alkyl_Halide Use a primary alkyl halide to avoid elimination. Check_Alkyl_Halide->Solution_Alkyl_Halide No (Tertiary) Check_Solvent Is the solvent polar aprotic? Check_Atmosphere->Check_Solvent Yes Solution_Atmosphere Degas solvent and use N₂ or Ar to prevent disulfide formation. Check_Atmosphere->Solution_Atmosphere No Solution_Solvent Switch to DMF, ACN, or THF. Check_Solvent->Solution_Solvent No Success Improved Yield Check_Solvent->Success Yes Solution_Base->Check_Alkyl_Halide Solution_Alkyl_Halide->Check_Atmosphere Solution_Atmosphere->Check_Solvent Solution_Solvent->Success

Caption: A logical guide to troubleshooting low yields in S-alkylation reactions.

References

  • Wikipedia. Thiol. [Link]

  • ResearchGate. (PDF) Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. [Link]

  • The Royal Society of Chemistry. Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. [Link]

  • OpenStax. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. [Link]

  • SID. A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. [Link]

  • Organic Syntheses. ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. [Link]

  • MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]

  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

  • Enantiospecific preparation of alkyl phenyl chlorides, bromides and acetates via sulfuranes. [Link]

  • Wikipedia. 4-Bromothiophenol. [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

  • PMC. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]

  • ACS Publications. Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants | The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Thiols and Sulfides. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • ACS Publications. Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation | Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

  • Roskilde University Research Portal. Benign and efficient preparation of thioethers by solvent-free S-alkylation of thiols with alkyl halides catalyzed by potassium fluoride on alumina. [Link]

  • PMC. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. [Link]

  • PMC. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]

  • Macmillan Group - Princeton University. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

  • Growing Science. S-alkylation. [https://growingscience.com/beta/ CCL/tags/S-alkylation/]([Link] CCL/tags/S-alkylation/)

  • PMC. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • ChemRxiv. C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • Google Patents. US3461168A - Synthesis of bromothiophenols.
  • Inxight Drugs. 4-BROMOTHIOPHENOL. [Link]

  • ResearchGate. Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]

  • Reddit. Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. [Link]

Sources

Preventing disulfide formation during thioacetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Disulfide Bond Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and field-proven insights to help you troubleshoot and prevent the common side reaction of disulfide bond formation during thioacetate synthesis. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This resource is designed to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Core Concepts — The Chemistry of Disulfide Formation

Understanding the underlying mechanisms of both the desired reaction and the undesired side reaction is the first step toward effective prevention.

1.1 The Primary Reaction: Thioacetate Synthesis

Thioacetate synthesis is a fundamental method for introducing a protected thiol group into a molecule. The most common approach is a straightforward nucleophilic substitution (SN2) reaction, where a thioacetate salt, typically potassium thioacetate (KSAc), displaces a leaving group, such as a halide, from an alkylating agent.[1][2] This reaction is valued for its efficiency and the stability of the resulting thioacetate ester, which serves as a stable precursor to the often more reactive thiol.[2]

The general scheme is as follows: R-X + CH₃COSK → R-SCOCH₃ + KX (where R is an alkyl group and X is a halide or other leaving group)

1.2 The Side Reaction: Mechanism of Disulfide Formation

The primary challenge in thioacetate synthesis arises from the susceptibility of sulfur species to oxidation. Even trace amounts of thiol, formed from hydrolysis of the thioacetate or present as an impurity, can be readily oxidized to form a disulfide (R-S-S-R).[3] This dimerization consumes the desired product precursor and introduces a significant impurity that can be difficult to separate.

The oxidation is most commonly caused by atmospheric oxygen and follows a mechanism that is highly dependent on the reaction conditions.

  • Role of Oxygen: Molecular oxygen in the air is the most frequent culprit.[4] It can oxidize thiols directly, often through a radical mechanism or via the formation of reactive oxygen species.

  • Influence of pH: The reaction kinetics are highly pH-dependent.[5] Basic conditions deprotonate the thiol (R-SH) to form a thiolate anion (RS⁻).[6][7] This thiolate is a much stronger nucleophile and is significantly more susceptible to oxidation than its protonated thiol counterpart.[5] While the thioacetate synthesis itself does not inherently involve free thiols, any in-situ hydrolysis can create this problem, especially under basic conditions.[7]

Diagram: Mechanism of Oxygen-Mediated Disulfide Formation The following diagram illustrates the critical role of a thiolate intermediate in the oxidation process. The deprotonation of a thiol (pKa ~8-10) creates a potent nucleophile that can be readily oxidized.

G Thiol 2 R-SH Thiolate 2 R-S⁻ Thiol->Thiolate Disulfide R-S-S-R Thiolate->Disulfide Oxidation O2 O₂ (Air) Water 2 H₂O

Caption: Oxidation pathway from thiol to disulfide, highlighting the reactive thiolate intermediate.

Part 2: Preventative Strategies & Protocols

Effective prevention is always preferable to post-synthesis purification. The following strategies are critical for minimizing disulfide formation.

2.1 Rigorous Exclusion of Oxygen

Since molecular oxygen is the primary oxidant, creating an inert atmosphere is the single most effective preventative measure.[8] This involves removing dissolved oxygen from solvents and maintaining a blanket of inert gas (e.g., Nitrogen or Argon) over the reaction mixture.

Comparison of Solvent Degassing Methods

MethodProcedureEffectivenessBest For
Sparging (Gas Bubbling) An inert gas is bubbled through the solvent for an extended period (30-60 min) to displace dissolved oxygen.[9][10]GoodLarge volumes; reactions where trace oxygen is tolerable. Least effective method overall.[8]
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is repeated 3-5 times.ExcellentHighly oxygen-sensitive reactions; provides the most thorough degassing.[8]
Sonication under Vacuum The solvent is sonicated while under a light vacuum. The ultrasonic waves facilitate the release of dissolved gases.ModerateQuick degassing for applications like HPLC; moderately effective for synthesis.[8]

Experimental Protocol: Degassing Solvents by Sparging

  • Setup: Place the desired solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should have a sidearm with a stopcock.

  • Gas Inlet: Insert a long needle or glass tube connected to an inert gas line (e.g., Nitrogen or Argon) into the flask, ensuring the tip is submerged below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Begin stirring the solvent and introduce a steady stream of inert gas. The gas should bubble vigorously through the liquid.

  • Duration: Continue sparging for at least 30-60 minutes. The required time depends on the solvent volume and the sensitivity of the reaction.[9]

  • Completion: Once degassed, remove the long inlet needle while maintaining a positive pressure of inert gas. The solvent is now ready for use under an inert atmosphere.

Diagram: Inert Atmosphere Reaction Workflow

G cluster_prep Preparation cluster_process Degassing Process cluster_reaction Reaction Setup A 1. Add Solvent to Schlenk Flask B 2. Insert Gas Inlet & Outlet Needles A->B C 3. Start Stirring & Bubble Inert Gas (Sparging) B->C D 4. Sparge for 30-60 min C->D E 5. Remove Needles, Maintain Positive Pressure D->E F 6. Add Reagents via Syringe Under Inert Atmosphere E->F G 7. Run Reaction F->G

Caption: Workflow for setting up an oxygen-free reaction using the sparging method.

2.2 Control of Reaction pH

Maintaining a neutral to slightly acidic pH is beneficial for preventing the formation of highly reactive thiolates.[11] While the SN2 reaction with potassium thioacetate is generally performed under neutral conditions, it's crucial to avoid basic conditions during the reaction or workup, as this can promote both hydrolysis of the thioacetate and subsequent oxidation of the resulting thiol.

Recommendations:

  • Use aprotic solvents like DMF, acetone, or ethanol, which do not promote hydrolysis.[12]

  • If an aqueous workup is necessary, use degassed, neutral, or slightly acidic water (e.g., buffered at pH 6.5).

  • Avoid adding bases unless required by the specific reaction mechanism, and if so, do so under a strict inert atmosphere.

2.3 Reagent Quality and Handling

The purity and stability of your starting materials are critical.

  • Thioacetic Acid/Salts: Thioacetic acid itself can be unstable and degrade over time, especially when exposed to air and moisture.[13] It is often a yellow liquid with a strong odor.[13] Using a fresh bottle or distilling older stock is recommended.[13]

  • Potassium Thioacetate: While more stable as a salt, potassium thioacetate is hygroscopic and can be oxidized by air.[14] Store it in a tightly sealed container in a desiccator and handle it quickly when weighing.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: I see an impurity with roughly double the mass of my expected product in my LC-MS analysis. Is this a disulfide?

A: This is a classic indicator of disulfide formation. Upon dimerization (2M → M-S-S-M), the resulting mass is approximately (2 * Mass of Thiol) - 2 amu (for the two lost hydrogens).

How to Confirm:

  • Mass Spectrometry: Compare samples analyzed under non-reducing and reducing conditions. Dissolve a small aliquot of your sample and add a reducing agent like Dithiothreitol (DTT). The peak corresponding to the disulfide should disappear, while the peak for the monomeric thiol should increase in intensity.

  • Chromatography: Disulfides are typically less polar than their corresponding thiols and will have different retention times in reverse-phase HPLC.

Table: Analytical Techniques for Disulfide Detection

TechniquePrincipleHow to Interpret
LC-MS Separates compounds by chromatography and detects their mass-to-charge ratio.[15]Look for a peak with M ≈ 2x the mass of the thiol-containing product. Confirm by reducing a sample and observing the disappearance of this peak.
Ellman's Test Quantifies free thiol groups using DTNB, which produces a colored product measured by UV-Vis spectroscopy.A lower-than-expected concentration of free thiols (after deprotection) suggests some has been oxidized to disulfide.
NMR Spectroscopy The chemical shift of protons or carbons near the sulfur atom will change upon formation of a disulfide bond.Compare the spectrum of your product with known standards or predicted shifts. The α-protons to the sulfur typically shift downfield in the disulfide.

Q2: My reaction was performed under Argon, but I still observed disulfide formation. What went wrong?

A: While an inert atmosphere is crucial, it isn't foolproof. Consider these other possibilities:

  • Insufficient Degassing: The solvent may not have been degassed thoroughly. For highly sensitive substrates, consider the more rigorous freeze-pump-thaw method.[8]

  • Oxygen Introduced During Reagent Transfer: Reagents added as solids or non-degassed solutions can introduce oxygen. Ensure all liquids are degassed and solids are added under a positive pressure of inert gas.

  • Leaks in the System: Check all joints and septa in your glassware for potential leaks that could allow air to seep in over the course of the reaction.

  • Oxidative Impurities in Reagents: One of your starting materials could contain trace oxidizing impurities. Using high-purity reagents is essential.

Q3: Is it easier to just reduce the disulfide impurity back to the thiol after the synthesis?

A: While chemically possible, this approach is not ideal. Adding a reduction step introduces more reagents that must be removed, complicates the purification process, and lowers the overall process efficiency. Prevention is far more economical and scientifically elegant. Relying on a final reduction step can mask underlying issues in your experimental setup that should be addressed.

References
  • Synthetic access to thiols: A review. (2024). Journal of Chemical Sciences. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2014). Antioxidants & Redox Signaling. [Link]

  • Degassing solvents. University of York Chemistry Teaching Labs. [Link]

  • Potassium thioacetate. Wikipedia. [Link]

  • Disulfide formation. University of Calgary, Department of Chemistry. [Link]

  • Mastering Sulfur Chemistry: The Utility of Potassium Thioacetate in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023). RSC Advances. [Link]

  • Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. (2010). Kobe University Repository. [Link]

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. (2023). RSC Advances. [Link]

  • Harnessing radical mediated reactions of thioacids for organic synthesis. (2025). Organic & Biomolecular Chemistry. [Link]

  • Degassing. Wikipedia. [Link]

  • Thiol-disulfide exchange mechanism. ResearchGate. [Link]

  • Efficient Preparation of S-Aryl Thioacetates from Aryl Halides and Potassium Thioacetate. (2007). Tetrahedron Letters. [Link]

  • Effect of pH on the Oxidation−Reduction Properties of Thioredoxins. (2003). Biochemistry. [Link]

  • Efficient synthesis of disulfides by air oxidation of thiols under sonication. (2005). Green Chemistry. [Link]

  • Why isn't the formation of disulfide bridges pH dependent?. Reddit. [Link]

  • Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?. ResearchGate. [Link]

  • Efficient synthesis of disulfides by air oxidation of thiols under sonication. (2005). Green Chemistry. [Link]

  • Disulfide Bond Analysis & Mapping. BioPharmaSpec. [Link]

  • Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides. (2020). Amino Acids. [Link]

  • Recent Developments in Disulfide Bond Formation. (2004). Current Organic Chemistry. [Link]

  • Quantification of Thiols and Disulfides. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Fast and Accurate Disulfide Bridge Detection. (2022). Analytical Chemistry. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]

  • Reactivity of thioacetate. Wikipedia. [Link]

  • A way to thioacetate esters compatible with non-oxidative prebiotic conditions. (2018). Nature Communications. [Link]

  • Thioacetate‐Based Initiators for the Synthesis of Thiol‐End‐Functionalized Poly(2‐oxazoline)s. (2019). Macromolecular Rapid Communications. [Link]

  • Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. (2023). Journal of Natural Products. [Link]

  • The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. (2016). Astrobiology. [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]

Sources

Removing unreacted 4-bromothiophenol from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-Bromothiophenol Removal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of reaction mixtures containing unreacted 4-bromothiophenol (4-BTP). While 4-BTP is an excellent nucleophile for thioether synthesis, its pungent odor, tendency to streak on silica gel, and persistent presence in organic phases make downstream purification a notorious bottleneck.

This guide is designed to move beyond basic textbook steps, providing you with the mechanistic causality and self-validating workflows required to systematically eliminate 4-BTP from your product mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is 4-bromothiophenol so difficult to remove via standard aqueous workup? A1: The difficulty stems from its specific acid-base equilibrium. The thiol group on 4-BTP has a predicted pKa of approximately 6.08[1]. The electron-withdrawing bromine atom at the para position stabilizes the conjugate base, making it more acidic than aliphatic thiols but less acidic than carboxylic acids. If you attempt to wash the organic layer with a weak base like saturated sodium bicarbonate (pH ~8), the equilibrium does not shift entirely to the thiolate anion. Consequently, a significant fraction of 4-BTP remains protonated and highly soluble in the organic layer. Complete extraction requires a stronger base (pH > 9) to ensure full deprotonation.

Q2: My target product is highly base-sensitive. How can I chemically scavenge unreacted 4-BTP without using aqueous NaOH? A2: When basic extraction is contraindicated, you must exploit the high nucleophilicity of the thiol group instead of its acidity. Polymer-bound maleimide resins are highly effective for this[2]. The unreacted thiol undergoes a rapid, spontaneous Michael addition with the maleimide double bond at room temperature, covalently anchoring the 4-BTP to the insoluble macroscopic polystyrene or PEG resin[2]. Because this is a solid-phase catch-and-release mechanism, you simply filter the resin away, leaving your base-sensitive product intact in the filtrate.

Q3: My product and 4-BTP have identical Rf values on silica. If I don't have scavenger resins on hand, what is a quick chemical alternative? A3: You can drastically alter the physical properties of the impurity by oxidizing the unreacted 4-BTP into its corresponding symmetric dimer: bis(4-bromophenyl) disulfide. Disulfides are significantly less polar than free thiols and do not hydrogen-bond, meaning the disulfide will elute much faster on silica gel, making chromatographic separation trivial. To avoid damaging your product with harsh stoichiometric oxidants, you can use a mild, environmentally benign catalytic system utilizing dilute hydrogen peroxide (H₂O₂) and a catalytic amount of iodine (I₂) or tetrabutylammonium iodide (TBAI)[3].

Quantitative Data: Scavenging Strategy Comparison

To help you select the optimal protocol for your specific workflow, compare the operational metrics of the three primary 4-BTP removal strategies below:

Removal StrategyChemical MechanismIdeal Use CaseRelative EfficiencyProduct Recovery
Acid-Base Extraction Deprotonation to water-soluble thiolateBase-stable products, large-scale synthesisHigh (>95% per wash)Excellent (Liquid-liquid separation)
Maleimide Scavenger Resin Covalent Michael addition to polymerBase-sensitive products, small-scale librariesVery High (>99%)Good (Requires filtration and washing)
Mild Catalytic Oxidation Dimerization to non-polar disulfideProducts with similar Rf to 4-BTPHigh (>90% conversion)Moderate (Requires chromatography)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol 1: Optimized Acid-Base Extraction

Use this for base-stable products and large-scale reactions.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with low polarity (e.g., diethyl ether or dichloromethane) to minimize emulsion formation.

  • Basic Wash: Wash the organic layer with 3 volumes of 0.1 M NaOH or 5% K₂CO₃ (aq).

  • Validation Checkpoint: Test the pH of the separated aqueous layer using pH paper. The pH must be > 9. If the pH has dropped below 9, the buffer capacity of the wash was exhausted by the excess 4-BTP[1]. Repeat the wash with fresh basic solution until the aqueous effluent maintains a pH > 9.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Polymer-Bound Maleimide Scavenging

Use this for base-sensitive products or when avoiding aqueous workups.

  • Preparation: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Resin Addition: Add 2.5 to 3.0 equivalents of polymer-bound maleimide resin (relative to the estimated millimoles of unreacted 4-BTP).

  • Incubation: Shake or gently stir the suspension at room temperature for 1 to 2 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot of the liquid phase and test it with Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The absence of a bright yellow color confirms the complete depletion of free thiols. If yellow persists, add 1.0 additional equivalent of resin and stir for 30 more minutes.

  • Isolation: Filter the mixture through a sintered glass funnel (or a Celite pad). Wash the resin cake thoroughly with DCM to elute your product. Concentrate the combined filtrates.

Protocol 3: Mild Catalytic Oxidation to Disulfide

Use this when chromatography is required but the thiol co-elutes with your product.

  • Reagent Assembly: To the crude mixture dissolved in ethyl acetate, add 1.2 equivalents of 3% H₂O₂ (aq) and 1 mol% of I₂ or TBAI[3].

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. The biphasic mixture allows the catalytic iodine species to continuously oxidize the thiol[3].

  • Validation Checkpoint: Monitor via TLC (UV detection). The highly polar, streaking 4-BTP spot must completely disappear , replaced by a tight, non-polar disulfide spot running near the solvent front.

  • Quench & Isolate: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any unreacted peroxides and iodine. Separate the organic layer, dry, and purify via standard silica gel chromatography.

Workflow Decision Matrix

Use the following logical workflow to determine the most efficient path for 4-BTP removal based on your product's chemical stability.

G Start Crude Reaction Mixture (Contains unreacted 4-BTP) BaseCheck Is the target product base-sensitive? Start->BaseCheck Scavenger Polymer-Bound Maleimide or Mild Oxidation (I2/H2O2) BaseCheck->Scavenger  Yes   Extraction Basic Aqueous Extraction (0.1 M NaOH or K2CO3) BaseCheck->Extraction  No   Filter Filter Resin / Chromatography to remove Disulfide Scavenger->Filter OrgLayer Separate Organic Layer (Thiolate in Aq. Phase) Extraction->OrgLayer Pure Pure Product (4-BTP Removed) Filter->Pure OrgLayer->Pure

Decision tree for selecting the optimal 4-bromothiophenol removal strategy based on product stability

References

  • 4-Bromothiophenol - ChemBK Source: ChemBK URL
  • Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)
  • A Mild and Environmentally Benign Oxidation of Thiols to Disulfides Source: Organic Chemistry Portal URL

Sources

Technical Support Center: Ethyl Bromoacetate Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Module A: The Critical Decision Framework

Ethyl bromoacetate (


-bromoester) is a bifunctional electrophile. It contains a reactive alkyl halide (C-Br) and an electrophilic carbonyl (ester).[1] The success of your reaction hinges on preventing the base from interacting with the wrong site.

The Core Conflict: You need a base strong enough to deprotonate your nucleophile (amine, phenol, carbon-acid) but non-nucleophilic enough to avoid attacking the ester carbonyl (hydrolysis/transesterification) or causing


-elimination.
Strategic Base Selection Matrix

Do not guess. Use this logic gate to select your base/solvent system based on your nucleophile's


 and steric profile.

BaseSelection Start Select Nucleophile Type Nuc_Hetero Heteroatom (N, O, S) Start->Nuc_Hetero Nuc_Carbon Carbon Nucleophile (C-Alkylation) Start->Nuc_Carbon Amine Amine (1°/2°) or Thiol Nuc_Hetero->Amine Phenol Phenol / Alcohol Nuc_Hetero->Phenol Base_Weak Weak Inorganic Base (K2CO3, Cs2CO3) + MeCN/DMF Amine->Base_Weak Preferred Base_Hund Non-Nuc Organic Base (DIPEA, Et3N) + DCM/THF Amine->Base_Hund Solubility Issues Phenol->Base_Weak Standard Base_Hydride Sodium Hydride (NaH) (Strictly Anhydrous) Phenol->Base_Hydride Sterically Hindered ActiveMethylene Active Methylene (pKa < 13) Nuc_Carbon->ActiveMethylene Ketone_Aldehyde Ketone/Aldehyde (Enolate/Darzens) Nuc_Carbon->Ketone_Aldehyde ActiveMethylene->Base_Hydride Kinetic Base_Alkoxide MATCHED Alkoxide (NaOEt only) ActiveMethylene->Base_Alkoxide Thermodynamic Ketone_Aldehyde->Base_Alkoxide Darzens (Epoxide) Base_Metal Zinc Metal (Reformatsky Protocol) Ketone_Aldehyde->Base_Metal Aldol-type (OH product)

Figure 1: Logic flow for selecting the optimal base system based on nucleophile class and desired chemoselectivity.

Module B: Troubleshooting Common Failures

If your reaction failed, it likely falls into one of these three mechanistic traps.

Issue 1: The "Methyl Ester" Surprise (Transesterification)

Symptom: You used Ethyl Bromoacetate, but your NMR shows a Methyl singlet (~3.7 ppm) instead of the Ethyl quartet/triplet. Root Cause: You used Sodium Methoxide (NaOMe) or ran the reaction in Methanol with a basic catalyst. Alkoxides are nucleophiles.[2] Methoxide attacks the ethyl ester, ejecting ethoxide. The Fix:

  • Rule of Matching: If using an alkoxide base, the alkyl group must match the ester. Use NaOEt (Sodium Ethoxide) in Ethanol for ethyl bromoacetate [1].

  • Alternative: Use a non-nucleophilic base like NaH (Sodium Hydride) or t-BuOK (Potassium tert-butoxide) in an inert solvent (THF). Note: t-BuOK is bulky but can still transesterify slowly; NaH is safer for pure deprotonation.

Issue 2: The "Missing Ester" (Saponification/Hydrolysis)

Symptom: Loss of the ethyl group; formation of carboxylic acid (broad OH stretch in IR, acidic proton in NMR) or water-soluble salt. Root Cause: Presence of water + Hydroxide bases (NaOH, KOH). Even "dry" solvents can contain enough water to hydrolyze the ester under reflux. The Fix:

  • Switch Base: Replace Hydroxides with Carbonates (

    
    , 
    
    
    
    ).
  • Phase Transfer: If you must use aqueous base (Schotten-Baumann conditions), keep the temperature low (<5°C) and use a biphasic system (DCM/Water) to sequester the ester in the organic layer.

Issue 3: The "Double Addition" (Dialkylation of Primary Amines)

Symptom: Starting with


, you intended to make 

, but isolated

. Root Cause: The product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group (though the electron-withdrawing ester dampens this, it remains a risk). The Fix:
  • Stoichiometry: Use a large excess of the amine (2.0 - 3.0 equiv) relative to ethyl bromoacetate.

  • Base Choice: Use a weaker base (

    
    ) that deprotonates HBr but is less likely to drive the second alkylation rapidly.
    

Module C: Optimized Experimental Protocols

These protocols are designed to be self-validating. Follow the checkpoints.

Protocol 1: Mild N-Alkylation (The "Finkelstein" Modification)

Best for: Primary/Secondary amines, Anilines, Indoles. Mechanism: In situ conversion of Alkyl-Br to Alkyl-I (more reactive) using catalytic KI.

Reagents:

  • Substrate (Amine): 1.0 equiv[3][4]

  • Ethyl Bromoacetate: 1.1 equiv[3]

  • Base:

    
     (anhydrous, granular): 2.0 equiv
    
  • Additive: Potassium Iodide (KI): 0.1 equiv (10 mol%)

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add Amine and MeCN.

  • Activation: Add

    
     and catalytic KI. Stir for 10 mins.
    
    • Checkpoint: The solution may turn slightly yellow (iodine liberation) – this is normal.

  • Addition: Add Ethyl Bromoacetate dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4–6 hours. Only heat to 50°C if TLC shows no conversion after 2 hours.

    • Why? High heat promotes elimination (HBr loss) to form ethyl acrylate.

  • Workup: Filter off solids (

    
    /KBr). Evaporate solvent.[4][5]
    
    • Validation: Check crude NMR. If dialkylation is present, purify via column chromatography (Silica, Hex/EtOAc).

Protocol 2: The Reformatsky Reaction (C-Alkylation)

Best for: Reacting Ethyl Bromoacetate with Ketones/Aldehydes to form


-hydroxy esters.
Note: This avoids "Base" issues entirely by using Zinc metal.

Reagents:

  • Aldehyde/Ketone: 1.0 equiv[3][6]

  • Ethyl Bromoacetate: 1.2 equiv

  • Zinc Dust (Activated): 1.5 equiv

  • Activation Agent: TMSCl (Trimethylsilyl chloride) - 0.05 equiv

  • Solvent: THF (Anhydrous)[6]

Step-by-Step:

  • Zinc Activation: Wash Zn dust with dilute HCl, then water, then acetone, then ether. Dry under vacuum. (Critical for initiation).

  • Initiation: Suspend Zn in minimal THF. Add TMSCl. Stir 15 mins.

  • Addition: Add a portion (10%) of the Ethyl Bromoacetate. Warm slightly until exotherm starts (solvent refluxes without external heat).

    • Checkpoint: If no exotherm, add a crystal of Iodine (

      
      ). Do NOT proceed until initiation occurs.
      
  • Main Reaction: Add the Aldehyde and remaining Bromoacetate dropwise to maintain gentle reflux.

  • Quench: Cool to 0°C. Hydrolyze with cold 1M HCl.

Module D: Comparative Data (Base Efficiency)

Table 1 summarizes the efficiency of different bases for the N-alkylation of a model secondary amine (Morpholine) with Ethyl Bromoacetate [2].

Base SystemSolventTemp (°C)Yield (%)Major Side Product

/ KI (cat)
MeCN 25 94% None

DMF2592%None (Expensive)

(Triethylamine)
DCM2578%Quaternary salt
NaH (Sodium Hydride)THF065%Hydrolysis/Claisen
NaOH (aq)Water/DCM2540%Hydrolysis (Acid)

References

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions.[7]Link

  • BenchChem. (2025).[4][6] Technical Support Center: Optimizing 2-Bromoethylamine Alkylation Reactions. (Data adapted for Ethyl Bromoacetate analogs).[5][6][8] Link

  • Organic Syntheses. Ethyl Bromoacetate Preparation and Properties. Coll. Vol. 1, p.263. Link

  • American Chemical Society (ACS Omega). (2019). Bromoacetate Olefination Protocol.Link

  • ScienceMadness. (2022).[8] Best Conditions for N-Alkylation Discussion.Link

Sources

Thioester Synthesis & Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Hydrolysis & Side Reactions in Thioester Chemistry

Core Directive: The Thioester Paradox

Thioesters (


) are the "high-energy" workhorses of chemical biology.[1] Their reactivity lies in the poor orbital overlap between the carbonyl carbon (

) and the sulfur atom (

), which prevents resonance stabilization. This makes them excellent acyl donors for Native Chemical Ligation (NCL) but simultaneously renders them highly susceptible to hydrolysis by water—a ubiquitous nucleophile.

The Golden Rule: Successful thioester chemistry is a kinetic race. You must create conditions where the rate of the desired nucleophilic attack (


) significantly exceeds the rate of hydrolysis (

).

Module A: Synthesis Phase (Formation)

Scenario: You are synthesizing a thioester from a carboxylic acid and a thiol using coupling reagents (e.g., Steglich conditions), but yields are low or the product is difficult to purify.

Critical Failure: The N-Acyl Urea Trap

In DCC/DMAP mediated coupling, the O-acyl isourea intermediate is unstable. If the thiol does not attack quickly, the intermediate rearranges into an inert N-acyl urea byproduct.

Troubleshooting Protocol: Optimizing Steglich Esterification
VariableRecommendationTechnical Rationale
Solvent DCM (Dichloromethane) DCM suppresses the

acyl migration better than polar solvents like THF or DMF.
Temperature 0°C (Ice Bath) Lower temperature slows the rearrangement side-reaction more than it slows the intermolecular thiol attack.
Reagent Order Acid + Thiol + DMAP

then DCC
Pre-mixing the nucleophile (thiol) ensures it is ready to intercept the active intermediate immediately upon formation.
Additives p-TSA (Catalytic) If rearrangement persists, add 5 mol% p-Toluenesulfonic acid.[2] Protonation of the isourea nitrogen inhibits the rearrangement mechanism.
Visualizing the Competition (Mechanism)

Steglich_Competition Acid Carboxylic Acid (R-COOH) Intermediate O-Acyl Isourea (Active Intermediate) Acid->Intermediate + DCC (Activation) DCC DCC Product Thioester (R-CO-SR') Intermediate->Product + Thiol / DMAP (Fast Path) Byproduct N-Acyl Urea (Inert Waste) Intermediate->Byproduct Rearrangement (Slow Path) Thiol Thiol (R'-SH)

Figure 1: The Kinetic Fork. Success depends on accelerating the green path (thiol attack) over the red dashed path (rearrangement).

Module B: Application Phase (Native Chemical Ligation)

Scenario: You are performing NCL between a peptide-thioester and a Cys-peptide. The reaction is sluggish, or you observe hydrolysis of the thioester fragment before ligation occurs.

The Hydrolysis Vector

At pH > 7.5, hydroxide ions (


) become competitive nucleophiles. While alkyl thioesters are relatively stable, the aryl thioesters (often generated in situ to accelerate ligation) are highly hydrolytically labile.
Data: pH Stability Profile
pH ConditionThioester Half-Life (

)
StatusAction Required
pH < 6.0 > 100 HoursStable Safe for storage/purification.
pH 7.0 - 7.2 20 - 40 HoursOptimal Ideal window for NCL.
pH 7.5 - 8.0 2 - 6 HoursRisky Rapid hydrolysis competes with ligation.
pH > 8.5 < 30 MinutesCritical Do not proceed. Hydrolysis dominates.

Note: Data approximates aryl thioester stability at 25°C. Alkyl thioesters are roughly 10x more stable.

Troubleshooting Protocol: The "Droplet" Technique

Issue: When adjusting pH, adding NaOH directly to the bulk solution creates localized "hotspots" of high pH (pH > 10) where instant hydrolysis occurs. Solution:

  • Take a 2 µL droplet of 1M NaOH.

  • Place it on the interior wall or cap of the Eppendorf tube/vial, not in the liquid.

  • Close and vortex vigorously. The base mixes gradually during the vortexing, preventing localized hydrolysis spikes.

Visualizing NCL Kinetics

NCL_Pathway Start Alkyl Thioester (Slow Reactivity) Active Aryl Thioester (Highly Reactive) Start->Active Transthioesterification (Reversible) Catalyst Aryl Thiol Catalyst (MPAA) Active->Start Reverse Exchange Ligation Native Peptide Bond Active->Ligation NCL (Irreversible) S-to-N Shift Hydrolysis Hydrolyzed Acid (Dead End) Active->Hydrolysis + H2O (pH > 7.5) CysPep Cys-Peptide

Figure 2: The Catalytic Cycle. The aryl thioester is necessary for speed but is the most vulnerable point for hydrolysis.

Module C: Storage & Purification

Scenario: Your LC-MS shows a clean product immediately after synthesis, but after lyophilization or overnight storage, you see a mass shift corresponding to the hydrolyzed acid (M-SR + OH).

Root Cause:

  • TFA Contamination: Concentrating TFA-containing HPLC buffers creates a highly acidic environment that, while generally safe for thioesters, can promote acid-catalyzed hydrolysis if water is not removed strictly.

  • Wet Storage: Thioesters stored in DMSO at room temperature will hydrolyze if the DMSO is hygroscopic (wet).

Protocol: The "Flash-Freeze" Standard

  • Elution: Use 0.1% TFA in Water/Acetonitrile.

  • Immediate Action: Do not leave fractions in the fraction collector overnight.

  • Lyophilization: Freeze immediately in liquid nitrogen. Lyophilize to complete dryness.

  • Storage: Store at -20°C under Argon. If dissolving for assays, use anhydrous DMSO.

FAQ: Rapid Fire Support

Q: My reaction smells like rotten eggs. Is this normal? A: Yes and No. Thiols smell. However, an intense increase in smell during a reaction can indicate the breakdown of your thioester back into the free thiol. Check pH immediately.

Q: Can I use TCEP to keep my thiols reduced during ligation? A: Caution required. While TCEP is standard for keeping cysteines reduced, it can desulfurize cysteine (converting it to alanine) over long periods or act as a nucleophile itself at high concentrations, attacking the thioester. Use the minimum effective concentration (e.g., 10-20 mM) or switch to TCEP-HCl neutralized immediately before use.

Q: Why use MPAA over Thiophenol? A: MPAA (4-Mercaptophenylacetic acid) is water-soluble and less malodorous. More importantly, the carboxylate group on MPAA acts as an intramolecular base, facilitating the S-to-N acyl shift, effectively catalyzing the ligation step and the exchange step [1].

References

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society.[3] Link

  • Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.[3] Link

  • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids.[5] Angewandte Chemie International Edition.[5][6] Link

  • Dawson, P. E., et al. (1994). Synthesis of Proteins by Native Chemical Ligation.[7] Science.[8] Link

Sources

Validation & Comparative

Comparative Guide: Characteristic IR Absorption Bands of Aryl Thioesters vs. Alternative Bioconjugation Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryl thioesters are critical, highly-reactive intermediates in modern peptide synthesis, Native Chemical Ligation (NCL), and advanced bioconjugation. Understanding their distinct infrared (IR) spectroscopic signatures—specifically the carbonyl (C=O) stretching frequencies—is essential for monitoring reaction kinetics and confirming structural integrity. This guide objectively compares the IR performance of aryl thioesters against alkyl thioesters, regular oxygen esters, and amides, providing researchers and drug development professionals with a robust, self-validating analytical framework.

Mechanistic Principles: The Causality of C=O Vibrational Shifts

In IR spectroscopy, the stretching frequency of a carbonyl group is governed by the bond's force constant, which directly correlates to its double-bond character[1]. Thioesters generally exhibit lower C=O stretching frequencies (~1690 cm⁻¹) than conventional oxygen esters (~1735–1750 cm⁻¹) due to the poor orbital overlap between the larger 3p lone pairs of sulfur and the 2p π* orbital of the carbonyl carbon[2].

When introducing an aryl group to the thioester framework, the specific attachment point of the aromatic ring dictates a divergent shift in the IR spectrum[3]:

  • S-Alkyl Aromatic Thioesters (Ar-CO-SR): When the carbonyl carbon is directly attached to an aromatic ring, the π electrons of the ring conjugate with the C=O bond. This delocalization increases the single-bond character of the carbonyl, lowering the force constant and shifting the absorption down to 3[3].

  • S-Aryl Aliphatic Thioesters (R-CO-SAr): When the sulfur atom is attached to an aromatic ring (e.g., thiophenol derivatives used in NCL), the sulfur's lone pairs delocalize into the aromatic π system. This competitive resonance reduces the sulfur's ability to donate electron density into the carbonyl group. Consequently, the C=O bond retains higher double-bond character, increasing the frequency to 3[3]. In complex bioconjugates, this band may appear sharply around4[4].

  • S-Aryl Aromatic Thioesters (Ar-CO-SAr): A competition between the two aforementioned resonance effects results in an intermediate frequency of3[3].

Resonance_IR Base Alkyl Thioester (R-CO-SR) ~1690 cm⁻¹ Conjugation Aryl at Carbonyl (Ar-CO-SR) Base->Conjugation Ar replaces R Delocalization Aryl at Sulfur (R-CO-SAr) Base->Delocalization SAr replaces SR ShiftDown Increased Single Bond Character C=O Frequency Drops ~1665 cm⁻¹ Conjugation->ShiftDown Resonance Effect ShiftUp Reduced S Lone-Pair Donation C=O Frequency Rises ~1710 cm⁻¹ Delocalization->ShiftUp Competing Resonance

Logical relationship showing how aryl placement dictates the C=O IR stretching frequency.

Quantitative Performance & Spectral Comparison

Aryl thioesters are frequently generated in situ from less reactive alkyl thioesters via thiol exchange (e.g., using 4-mercaptophenylacetic acid, MPAA) to 5[5]. Monitoring this conversion requires precise IR band assignment to differentiate the product from alternatives.

Compound ClassGeneral StructureCharacteristic C=O Stretch (cm⁻¹)Mechanistic Driver
Alkyl Thioester R-CO-SR~1690Baseline thioester orbital overlap
S-Alkyl Aromatic Thioester Ar-CO-SR~1665Carbonyl conjugation with aryl π system
S-Aryl Aliphatic Thioester R-CO-SAr~1710Sulfur lone-pair delocalization into aryl ring
S-Aryl Aromatic Thioester Ar-CO-SAr~1685Competing resonance effects
Regular Ester R-CO-OR1735–1750High electronegativity of oxygen
Primary/Secondary Amide R-CO-NHR1650–1690Strong nitrogen lone-pair donation (Amide I)

Experimental Methodology: Self-Validating FTIR Protocol

To accurately differentiate between an unactivated alkyl thioester at 1690 cm⁻¹ and a highly reactive aryl thioester at 1710 cm⁻¹, the analytical method must be highly resolved and free from atmospheric interference. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

FTIR_Workflow SamplePrep 1. System Calibration (Polystyrene Film at 1601 cm⁻¹) Background 2. Background Scan (Remove H₂O/CO₂ Interference) SamplePrep->Background ATR 3. ATR-FTIR Measurement (Neat Sample, 32 Scans, 4 cm⁻¹) Background->ATR DataProcessing 4. Baseline Correction & Spectral Subtraction ATR->DataProcessing Analysis 5. Orthogonal Validation (Check C=O and Aromatic C=C) DataProcessing->Analysis

Self-validating ATR-FTIR experimental workflow for characterizing thioester intermediates.

Step-by-Step Protocol:
  • System Calibration & Validation: Before analyzing the thioester, collect a spectrum of a standard polystyrene calibration film. Verify that the aromatic C=C stretching peak is exactly at 1601 cm⁻¹. This validates the instrument's wavenumber accuracy.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, dry ATR crystal (diamond or ZnSe) to account for atmospheric water vapor. Water exhibits sharp bending vibrations in the 1600–1700 cm⁻¹ region that can easily mask or distort the thioester C=O band.

  • Sample Application: Apply 1-2 mg of the neat thioester (or a concentrated solution in anhydrous CH₂Cl₂) directly onto the ATR crystal. Ensure uniform contact using the pressure anvil if the sample is solid.

  • Spectral Acquisition: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Causality Check (Self-Validation Step): Apply baseline correction. Identify the C=O stretch. If assigning an R-CO-SAr thioester (expected at ~1710 cm⁻¹), you must cross-reference the fingerprint region for orthogonal validation. Look for aromatic C=C stretches (~1580-1600 cm⁻¹) and out-of-plane C-H bending (~680-750 cm⁻¹) to definitively confirm the presence of the aryl group alongside the shifted carbonyl[3].

Application Insights for Drug Development

In the synthesis of peptide therapeutics, tracking the conversion of a peptide-alkyl thioester to a peptide-aryl thioester is a critical quality control step. The IR shift from 1690 cm⁻¹ to 1710 cm⁻¹ serves as a direct, label-free kinetic readout for the activation of the C-terminus prior to the addition of the N-terminal cysteine fragment[5]. Furthermore, after successful Native Chemical Ligation, the complete disappearance of the 1710 cm⁻¹ band and the emergence of a strong Amide I band (2) confirms the formation of the native peptide bond[2].

References

  • Nafsika Forte. "New Strategies for Cysteine Bioconjugation and Protein Cross-Linking". UCL Discovery. 4

  • "Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods". Freie Universität Berlin. 5

  • "Infrared Spectrometry". MSU Chemistry. 1

  • "21.10: Spectroscopy of Carboxylic Acid Derivatives". Chemistry LibreTexts. 2

  • "CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS". uniroma1.it. 6

  • "10 Typical IR Absorptions of Aromatic Compounds". Thieme-connect. 3

Sources

Technical Comparison: Ethyl Chloroacetate (ECA) vs. Ethyl Bromoacetate (EBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Ethyl Chloroacetate vs. Ethyl Bromoacetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of pharmaceutical intermediates—particularly heterocycles (e.g., thiazolidinones, benzofurans) and


-hydroxy esters—the choice between Ethyl Chloroacetate (ECA)  and Ethyl Bromoacetate (EBA)  is rarely arbitrary. It represents a calculated trade-off between kinetic efficiency  and operational safety/cost .
  • Ethyl Bromoacetate (EBA): The kinetic powerhouse. It offers reaction rates 3–12x faster than ECA in

    
     processes and is the mandatory reagent for standard Reformatsky reactions. However, it is a severe lachrymator and chemically less stable.
    
  • Ethyl Chloroacetate (ECA): The robust, economical alternative. It requires higher activation energies (heat, catalysts, or iodide exchange) but offers superior shelf-stability and lower acute handling hazards.

Mechanistic Foundation: The Leaving Group Differential

The divergence in reactivity is governed fundamentally by the carbon-halogen bond strength and the polarizability of the leaving group.

1.1 Bond Dissociation Energy (BDE) & Transition State

The C–Br bond is significantly weaker and longer than the C–Cl bond, lowering the activation energy (


) for cleavage.
ParameterC–Cl Bond (ECA)C–Br Bond (EBA)Impact on Reactivity
Bond Length ~1.78 Å~1.93 ÅLonger bond = weaker overlap, easier cleavage.
Bond Energy ~339 kJ/mol~280 kJ/molEBA requires ~60 kJ/mol less energy to break the bond.
Leaving Group Ability Moderate (

HCl = -7)
Excellent (

HBr = -9)
Bromide stabilizes the developing negative charge better in the transition state.
1.2 Reaction Energy Profile (

)

In a nucleophilic substitution (e.g., N-alkylation of an amine), EBA proceeds via a lower energy transition state. The following diagram illustrates the kinetic advantage of EBA.

ReactionProfile cluster_legend Energy Profile Reactants Reactants (Nu:- + Substrate) TS_Cl TS (Chloro) High Activation Energy Reactants->TS_Cl Slow (k_Cl) TS_Br TS (Bromo) Low Activation Energy Reactants->TS_Br Fast (k_Br) Product Product (Substituted Ester) TS_Cl->Product TS_Br->Product Legend EBA follows the Green path (Lower Ea) ECA follows the Red path (Higher Ea)

Figure 1: Comparative reaction energy profile. EBA (Green) bypasses the high-energy barrier associated with the stronger C-Cl bond of ECA (Red).

Quantitative Performance Analysis
2.1 Kinetic Data: N-Alkylation of Amines

Experimental data comparing the second-order rate constants (


) for the reaction with piperidine in ethanol at 40°C reveals the magnitude of the "Bromo Advantage."

Table 1: Relative Reaction Rates (


) with Amines 
NucleophileSolventTemp

Ratio
Interpretation
Piperidine Ethanol40°C12.5 EBA reacts >1 order of magnitude faster.
n-Butylamine Ethanol40°C3.7 Primary amines show a smaller but significant rate enhancement.
Ethylamine Ethanol40°C3.5 Consistent 3-4x rate increase for unhindered primary amines.

Data Source: Derived from kinetic studies by Iskander et al. [1]

2.2 Reformatsky Reaction Yields

The Reformatsky reaction (Zn-mediated addition to carbonyls) is the litmus test for these reagents. ECA is notoriously inert towards standard zinc dust due to the high energy required to insert Zn into the C-Cl bond.

Table 2: Reformatsky Efficiency (Reaction with Benzaldehyde)

ReagentConditionsYield (%)Notes
Ethyl Bromoacetate Standard Zn dust, Benzene/THF, Reflux65 - 95% The industry standard. Reliable initiation.
Ethyl Chloroacetate Standard Zn dust, Benzene, Reflux< 5% Often fails to initiate; Zn surface passivation occurs.
Ethyl Chloroacetate Activated Zn (Rieke Zn) or

60 - 75% Requires specialized, expensive activation protocols [2].
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (General)

Objective: Synthesis of N-substituted glycine ethyl esters.

1. Reagent Selection:

  • Use EBA if: The amine is sterically hindered, thermally unstable, or valuable (to ensure high conversion).

  • Use ECA if: The amine is cheap/abundant and the reaction can tolerate reflux temperatures (80°C+) for extended periods.

2. Procedure:

  • Dissolve 1.0 eq of secondary amine and 1.2 eq of base (

    
     or 
    
    
    
    ) in acetonitrile (ACN).
  • Addition:

    • For EBA: Cool to 0°C. Add EBA dropwise (exothermic). Warm to RT.

    • For ECA: Add at RT. Add a catalytic amount of KI (Finkelstein condition) to generate transient ethyl iodoacetate if rates are too slow. Heat to reflux.

  • Monitoring: Monitor via TLC. EBA reactions typically complete in 1-4 hours; ECA may require 12-24 hours.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.

Protocol B: The Reformatsky Reaction

Objective: Synthesis of


-hydroxy esters.

1. Standard Protocol (Using Ethyl Bromoacetate):

  • Activation: Suspend Zn dust (1.5 eq) in dry THF. Add a crystal of iodine or dibromoethane to activate the Zn surface.

  • Initiation: Add 10% of the EBA/Aldehyde mixture. Wait for exotherm (solvent boiling) or turbidity.

  • Propagation: Add the remaining mixture dropwise to maintain gentle reflux.

  • Hydrolysis: Quench with cold dilute HCl.

2. Modified Protocol (Using Ethyl Chloroacetate):

  • Critical Modification: Standard activation will fail.

  • catalysis: Use the Blaise modification . Add catalytic amounts of Copper(I) chloride or use prepared Rieke Zinc .

  • Alternative: Perform in aqueous THF with

    
     as a promoter [3].[2]
    
Decision Logic & Workflow

When designing a synthesis, use the following logic flow to select the correct reagent.

DecisionTree Start Start: Select Reagent ReactionType Reaction Type? Start->ReactionType Reformatsky Reformatsky Reaction (Zn Enolate) ReactionType->Reformatsky Nucleophilic Nucleophilic Substitution (N/O/S-Alkylation) ReactionType->Nucleophilic StandardZn Is Standard Zn Dust used? Reformatsky->StandardZn SubstrateSensitive Is Substrate Thermally Sensitive? Nucleophilic->SubstrateSensitive UseEBA MUST USE Ethyl Bromoacetate StandardZn->UseEBA Yes CanUseECA Can use Ethyl Chloroacetate (Requires Rieke Zn or BF3) StandardZn->CanUseECA No (Advanced Catalysis) UseEBA_Sens Use Ethyl Bromoacetate (Run at 0°C - RT) SubstrateSensitive->UseEBA_Sens Yes CostSensitive Is Cost/Scale the Driver? SubstrateSensitive->CostSensitive No CostSensitive->UseEBA_Sens No (Research Scale) UseECA_Cost Use Ethyl Chloroacetate (Add KI catalyst, Heat) CostSensitive->UseECA_Cost Yes (Bulk Scale)

Figure 2: Decision matrix for selecting between ECA and EBA based on reaction type and constraints.

Safety & Handling (Critical)

Ethyl Bromoacetate is a Lachrymator (Tear Gas Agent). Historically used as a chemical warfare agent (World War I), EBA requires stringent handling protocols that exceed those of ECA.

HazardEthyl Chloroacetate (ECA)Ethyl Bromoacetate (EBA)
Lachrymatory Effect Moderate. Irritating to eyes/nose.Severe. Immediate, incapacitating eye pain and tearing at ppm levels.
Skin Contact Toxic; potential blistering.Highly Toxic; Vesicant-like burns. Rapidly absorbed.
Engineering Controls Fume hood required.High-efficiency Fume hood mandatory. Avoid open handling outside hood.
Decontamination Neutralize with aqueous NaOH.Neutralize with Ethanolic KOH or Ammonia solution immediately.

Self-Validating Safety Step: Before using EBA, ensure a "neutralization bath" (e.g., a beaker of 10% ammonia in ethanol) is prepared in the hood to immediately submerge contaminated glassware or syringe needles.

References
  • Iskander, Y., et al. (2025). Kinetics and determination of ethyl chloroacetate and ethyl bromoacetate with piperidine. Zenodo. Available at: [Link] (Accessed via ResearchGate archive).

  • Chattopadhyay, A., & Salaskar, A. (2000).[2] A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2017).[3] Alkylation of Amines. Available at: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-(4-bromophenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for Ethyl 2-(4-bromophenylthio)acetate, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction and comparative analysis based on the spectra of structurally related compounds. This approach not only offers a reliable estimation of the expected chemical shifts but also provides valuable insights into the electronic effects of its constituent functional groups.

The Significance of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy provides a direct observation of the carbon atoms within a molecule, offering critical information about the number of non-equivalent carbons and their chemical environments. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon atom. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the final chemical shift value[1][2]. For a molecule like Ethyl 2-(4-bromophenylthio)acetate, with its distinct aromatic and aliphatic regions, ¹³C NMR is indispensable for confirming its structure and purity.

Predicted ¹³C NMR Spectrum of Ethyl 2-(4-bromophenylthio)acetate

The structure of Ethyl 2-(4-bromophenylthio)acetate comprises an ethyl ester group and a 4-bromophenylthio moiety linked by a methylene bridge. By dissecting the molecule into these key fragments and analyzing the ¹³C NMR data of analogous compounds, we can predict the chemical shifts with a high degree of confidence.

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of Ethyl 2-(4-bromophenylthio)acetate with carbon numbering for NMR assignment.

Predicted Chemical Shifts and Rationale:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C8 (C=O)169-171The ester carbonyl carbon is expected in this region, influenced by the electronegative oxygen atoms[1][2].
C4 (C-Br)120-123The carbon atom directly bonded to the bromine is expected to be deshielded, with its chemical shift influenced by the inductive effect of the halogen.
C1 (C-S)134-137This quaternary aromatic carbon is bonded to the sulfur atom. Its chemical shift is influenced by the sulfur's electronegativity and resonance effects within the ring.
C2, C6132-134These aromatic carbons are ortho to the sulfur and are deshielded due to the inductive effect of the sulfur and resonance.
C3, C5116-118These aromatic carbons are meta to the sulfur and ortho to the bromine.
C9 (-O-CH₂)61-63The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom[3][4][5].
C7 (-S-CH₂)35-38The methylene carbon adjacent to the sulfur atom is expected in this region, deshielded compared to a simple alkane but shielded relative to a carbon bonded to oxygen.
C10 (-CH₃)14-15The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule[3][4][5].

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for analogous compounds is crucial. The following table contrasts the expected shifts for Ethyl 2-(4-bromophenylthio)acetate with the known values for ethyl acetate and data derived from 4-bromothiophenol.

Table 1: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon TypeEthyl Acetate[3][4][5]4-Bromothiophenol Moiety (Derived)[6]Ethyl 2-(phenylthio)acetate (Predicted)Ethyl 2-(4-bromophenylthio)acetate (Predicted)
Ester Moiety
C=O~171-~170~170
-O-CH₂-~61-~62~62
-CH₃~14-~14~14
Aromatic Moiety
C-S-~129~135~135
C-Br-~118-~121
Aromatic CH-132, 130130, 129, 127133, 117
Methylene Bridge
-S-CH₂---~36~37

This comparison highlights the expected electronic effects. The electron-withdrawing bromine atom in the para position of the phenyl ring in Ethyl 2-(4-bromophenylthio)acetate is expected to have a noticeable effect on the chemical shifts of the aromatic carbons compared to a non-substituted phenylthio group.

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers aiming to acquire an experimental spectrum of Ethyl 2-(4-bromophenylthio)acetate or similar compounds, the following protocol outlines a standard procedure.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if desired.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A typical spectral width for ¹³C NMR is ~200-250 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative analysis is required, although routine ¹³C spectra are typically not integrated due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of Ethyl 2-(4-bromophenylthio)acetate. By leveraging data from analogous compounds and fundamental NMR principles, we have established a reliable set of expected chemical shifts. This information is invaluable for researchers working with this compound, aiding in its identification, purity assessment, and structural verification. The provided experimental protocol further equips scientists with the necessary methodology to obtain high-quality experimental data for this and other novel chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2022, July 20). 5.6: ¹³C-NMR Spectroscopy. Retrieved from [Link][1]

  • Sone, T., Takahashi, K., & Fujieda, K. (1976). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144.
  • MDPI. (2022, February 5). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1023. Retrieved from [Link][7]

  • University of Calgary. (n.d.). Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2016). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 11(1), 13-22.
  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp³)-H bond activation. Retrieved from [Link][8]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link][9]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][2]

  • SlidePlayer. (n.d.). ¹³C-NMR. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(4-bromophenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl 2-(4-bromophenylthio)acetate

Part 1: Executive Safety Summary

Compound Identity: Ethyl 2-(4-bromophenylthio)acetate CAS Number: 15115-76-1 Chemical Class: Halogenated Aryl Thioether / Ester[1][2][3]

Immediate Hazard Profile: This compound presents a dual-threat profile common to organosulfur intermediates: chemical irritancy combined with high olfactory impact (stench) .[2][3][4] While likely classified as an Irritant (H315/H319/H335) rather than acutely toxic, the presence of the thioether linkage (


) introduces sensitization risks, and the bromine atom mandates strict halogenated waste compliance.[3]

Core Safety Directive: Treat as a Sensitizing Irritant . All handling must occur within a certified fume hood to prevent laboratory contamination by sulfurous odors and to protect against inhalation of aerosols.[3][4]

Part 2: Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls.[4][5] PPE is the last line of defense, not the first.[4]

SafetyHierarchy Hazard Hazard Source: Ethyl 2-(4-bromophenylthio)acetate (Irritant, Stench, Halogenated) EngControl Engineering Controls (Primary Barrier) Hazard->EngControl Contained by AdminControl Administrative Controls (Process) Hazard->AdminControl Managed by PPE PPE (Final Barrier) Hazard->PPE Protected by Hood Fume Hood (Face Velocity > 0.5 m/s) EngControl->Hood Vac Vented Balance Enclosure EngControl->Vac SOP SOP: Halogenated Waste AdminControl->SOP Decon Decon: Bleach/Oxidizer Protocol AdminControl->Decon Gloves Double Nitrile (0.11mm min) PPE->Gloves Eyes Chemical Goggles (ANSI Z87.1) PPE->Eyes

Figure 1: Hierarchy of Controls for handling thioether intermediates.[2][3][4] Engineering controls (ventilation) are non-negotiable due to olfactory risks.[2][3]

Part 3: Personal Protective Equipment (PPE) Specifications

As a Senior Scientist, I do not recommend generic "gloves and glasses." The lipophilic nature of the ethyl ester and the bromine atom facilitates skin permeation.[4] The sulfur moiety requires odor control.[3][4]

Hand Protection (Critical)

Recommendation: Double-gloving with Nitrile.[2][3][4]

  • Inner Layer: Disposable Nitrile (0.11 mm / 4 mil).[2][3][4]

  • Outer Layer: Disposable Nitrile (0.11 mm / 4 mil) OR Long-cuff Nitrile if handling >10g.[2][3][4]

  • Scientific Rationale: Latex is permeable to many organic esters and offers poor protection against halogenated aromatics.[2][3][4] Nitrile provides superior chemical resistance.[3][4] The "Double Glove" technique creates a sacrificial outer layer; if the outer glove is splashed, it is stripped immediately, leaving the hand protected by the inner glove.[3][4]

Eye & Face Protection

Recommendation: Chemical Splash Goggles (Vented).[2][3][4]

  • Why not Safety Glasses? Safety glasses have gaps.[3][4] Thioethers can be lachrymators (tear-inducing).[2][3][4] Vapors or micro-aerosols can bypass glasses.[4] Goggles seal the ocular region.[3][4]

Respiratory Protection

Recommendation: Engineering Control (Fume Hood) is primary.[2][3][4]

  • Contingency (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2][3][4]

  • Rationale: The sulfur linkage can degrade or oxidize, releasing odors that nuisance-dust masks (N95) cannot filter.[2][3] Activated carbon (OV cartridge) is required to adsorb organic vapors.[4]

Body Protection

Recommendation: Standard cotton lab coat (buttoned) + Chemical-resistant apron (if handling liquids >100mL).[2][3]

  • Rationale: Cotton absorbs splashes but does not melt to skin like synthetic fibers.[2][3][4]

Part 4: Operational Protocol (Step-by-Step)

A. Weighing & Transfer
  • Preparation: Place the balance inside the fume hood or a vented enclosure.[3][4] If this is impossible, use a "tarred vessel" method: tare the vial inside the hood, move to balance, weigh, and return to hood immediately.

  • Solubilization: If the compound is solid, dissolve it in the solvent (e.g., DCM, Ethyl Acetate) as quickly as possible to reduce dust generation.[4]

  • Odor Control: Keep a beaker of 10% Bleach (Sodium Hypochlorite) in the hood.[3][4] Dip contaminated spatulas or pipettes into this solution immediately after use.[4] The bleach oxidizes the sulfur, neutralizing the stench (converting thioether to sulfoxide/sulfone).

B. Spill Response Strategy

Scenario: 5g solid spill on benchtop.

  • Alert: Announce the spill. Do not leave the area.

  • PPE Check: Ensure goggles and double gloves are secure.[3][4]

  • Contain: Cover the spill with a spill pad or paper towels.

  • Neutralize (The "Thio" Factor): Lightly dampen the towels with dilute bleach (1-2%) to minimize odor dispersion.[2][3] Caution: Do not soak if using flammable solvents nearby.[2][3][4]

  • Collect: Scoop material into a hazardous waste bag.

  • Clean: Wipe surface with soap and water, followed by a solvent wipe (Ethanol).[4]

Part 5: Disposal Logistics (Compliance Critical)

This compound contains Bromine (Br) .[4] It cannot be disposed of in standard organic waste streams.[3][4]

Waste Stream CategoryClassificationRationale
Primary Stream Halogenated Organic Waste The Bromine atom defines the disposal path.[2][3] Incineration requires specific scrubbers to capture HBr gas.[3][4]
Contaminated Solids Solid Hazardous Waste (Halogenated) Gloves, paper towels, and weigh boats contaminated with the substance.[4]
Aqueous Waste Aqueous Toxic/Halogenated If an aqueous extraction was performed, the water layer may contain trace organobromides.[4]

Do NOT:

  • Do not mix with "Non-Halogenated" solvents (e.g., Acetone, Methanol waste).[4] This creates a costly separation problem for the disposal vendor.[3][4]

  • Do not pour down the drain.[3][4][5][6] Organosulfur compounds are toxic to aquatic life and can damage plumbing seals.[4]

Part 6: Emergency Workflow

EmergencyResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhale Inhalation Incident->Inhale ActionSkin 1. Peel off gloves 2. Wash 15 mins (Soap/Water) 3. Do NOT use solvent Skin->ActionSkin ActionEye 1. Eyewash Station 2. Flush 15 mins 3. Hold eyelids open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Attn (Bring SDS) Inhale->ActionInhale Report Report to EHS (Mention: Organosulfur/Bromide) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Emergency response workflow. Note: Never use solvents (ethanol/acetone) to wash skin, as they increase the absorption rate of the brominated compound.[2][3]

References

  • National Institutes of Health (PubChem). (2025).[4] Ethyl 2-(4-bromophenyl)acetate (Analog Structure Safety Data). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[2][3][4] Halogenated Organic Liquids - Waste Disposal. Retrieved from [Link][2][3]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.